SDZ 220-581 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClNO5P.ClH/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYIMHDAUSNYSF-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179411-93-9 | |
| Record name | [1,1′-Biphenyl]-3-propanoic acid, α-amino-2′-chloro-5-(phosphonomethyl)-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179411-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 179411-93-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SDZ 220-581 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-581 hydrochloride is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This technical guide delineates the mechanism of action of SDZ 220-581, summarizing its binding affinity, pharmacological effects, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological and psychiatric disorders. This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of the NMDA receptor due to its high affinity and competitive antagonistic properties. This guide provides a comprehensive overview of its mechanism of action.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
This compound exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1][2] By binding to this site, SDZ 220-581 prevents the endogenous agonist, glutamate, from activating the receptor. This inhibition of NMDA receptor activation blocks the influx of calcium ions (Ca²⁺) into the neuron, thereby modulating downstream signaling cascades.
The high affinity of SDZ 220-581 for the NMDA receptor is quantified by its pKi value of 7.7.[2][3][4][5][6] This translates to a high potency in antagonizing NMDA receptor function.
Signaling Pathway of SDZ 220-581 Action
The primary action of SDZ 220-581 is the blockade of NMDA receptor-mediated signaling. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention by SDZ 220-581.
References
- 1. mdpi.com [mdpi.com]
- 2. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 3. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. This compound | NMDA receptor antagonist | CAS# 179411-93-9 | InvivoChem [invivochem.com]
An In-Depth Technical Guide to the Pharmacological Profile of SDZ 220-581 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of SDZ 220-581 hydrochloride, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document details its receptor affinity, binding characteristics, and the associated signaling pathways. Methodological insights into the determination of its key pharmacological parameters are also provided to support further research and development.
Core Pharmacological Data: Receptor Affinity and pKi Value
This compound is characterized by its high affinity for the NMDA receptor, where it acts as a competitive antagonist.[1][2][3] The inhibitory constant (pKi) for SDZ 220-581 has been consistently determined to be 7.7.[1][2][3][4][5][6] This value indicates a strong binding affinity to the receptor, classifying it as a potent antagonist.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Receptor Type | Ligand Displaced | Tissue Source | Reference |
| pKi | 7.7 | NMDA Receptor | [3H]CGP 39653 | Rat Brain Membranes | [7] |
Experimental Protocols for pKi Determination
The determination of the pKi value for this compound is primarily achieved through competitive radioligand binding assays. The following protocol is a representative method used for determining the binding affinity of competitive NMDA receptor antagonists.
Radioligand Binding Assay: A Detailed Methodology
This protocol outlines the steps for a competitive binding assay using [3H]CGP 39653, a common radioligand for the glutamate binding site of the NMDA receptor.
Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace the radiolabeled antagonist [3H]CGP 39653 from NMDA receptors in rat brain membrane preparations.
Materials:
-
Receptor Source: Crude synaptic membranes prepared from rat forebrain.
-
Radioligand: [3H]CGP 39653.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., unlabeled CGP 39653 or L-glutamate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Rat forebrains are homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension in buffer and recentrifugation to remove endogenous ligands.
-
The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of [3H]CGP 39653 (typically at or near its Kd).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
For determining non-specific binding, a saturating concentration of an unlabeled ligand is added instead of the test compound.
-
The reaction is initiated by the addition of the prepared rat brain membranes (a specific amount of protein per well).
-
-
-
Incubation:
-
The plate is incubated, typically at room temperature or 30°C, for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of SDZ 220-581.
-
An IC50 value (the concentration of SDZ 220-581 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Below is a DOT script for visualizing the experimental workflow.
Receptor Specificity and Subunit Affinity
This compound demonstrates a high degree of selectivity for the NMDA receptor. It competitively binds to the glutamate recognition site on the NMDA receptor complex.[1] Studies have shown that it does not interact with the strychnine-insensitive glycine binding site or the MK-801 binding site located within the ion channel.[1] Furthermore, it has been reported to have no significant affinity for other major neurotransmitter receptors, including dopamine, serotonin, and adenosine receptors.[1]
Information regarding the specific affinity of SDZ 220-581 for different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D) is not extensively available in the public domain. The differential expression and function of these subunits in various brain regions and developmental stages make subunit selectivity a critical factor in determining the therapeutic potential and side-effect profile of NMDA receptor antagonists. Further research is warranted to fully characterize the subunit selectivity of SDZ 220-581.
NMDA Receptor Signaling and Modulation by SDZ 220-581
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. Its activation by the binding of glutamate and a co-agonist (glycine or D-serine) leads to the opening of the ion channel, allowing an influx of Ca2+ and Na+ into the neuron. This increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events.
As a competitive antagonist, this compound binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor, thereby preventing the binding of glutamate and subsequent channel activation. This blockade of the NMDA receptor leads to the inhibition of the downstream signaling pathways that are normally activated by glutamate-mediated receptor stimulation.
The primary signaling pathway affected by SDZ 220-581 is the Ca2+-dependent signaling cascade. By preventing Ca2+ influx through the NMDA receptor channel, SDZ 220-581 can modulate the activity of various Ca2+-sensitive enzymes and transcription factors, including:
-
Calmodulin-dependent kinase II (CaMKII): A key enzyme involved in synaptic plasticity, particularly long-term potentiation (LTP).
-
Extracellular signal-regulated kinase (ERK): A component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and survival.
-
cAMP response element-binding protein (CREB): A transcription factor that regulates the expression of genes involved in neuronal survival, plasticity, and memory.
By inhibiting these pathways, SDZ 220-581 can exert a range of effects, including neuroprotection in models of excitotoxicity and anticonvulsant activity.[1][7]
The following DOT script illustrates the inhibitory effect of SDZ 220-581 on the NMDA receptor signaling pathway.
Conclusion
This compound is a potent and selective competitive antagonist of the NMDA receptor with a pKi of 7.7. Its high affinity and specificity make it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes. The methodologies outlined in this guide provide a framework for the continued study and characterization of this and similar compounds. Further research into its NMDA receptor subunit selectivity and its precise effects on downstream signaling pathways will be crucial for elucidating its full therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. SDZ 220-581 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. SDZ 220-581 | NMDAR antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 7. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Bioavailability of SDZ 220-581 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evidence for Oral Bioavailability
Preclinical studies have consistently shown that SDZ 220-581 is pharmacologically active when administered orally to rodents. The primary evidence for its oral bioavailability stems from in vivo efficacy studies where oral administration of the compound resulted in significant central nervous system effects.
Key Findings:
-
Anticonvulsant Activity: In both rats and mice, oral administration of SDZ 220-581 at a dose of 10 mg/kg provided complete protection against maximal electroshock seizures (MES).[1][2] The onset of this protective effect was rapid, occurring within one hour of administration, and was long-lasting, persisting for at least 24 hours.[1][2]
-
Neuroprotective Effects: Oral doses of SDZ 220-581 have been shown to confer neuroprotection in rodent models of excitotoxicity.[2]
-
Central Activity: The observed central nervous system effects, such as anticonvulsant activity, confirm that after oral administration, SDZ 220-581 is absorbed into the systemic circulation and is capable of crossing the blood-brain barrier to engage its target, the NMDA receptor.[2][3]
Mechanism of Oral Absorption
The oral absorption of SDZ 220-581 is believed to be facilitated by an active transport mechanism. For a related series of compounds, it was found that they inhibit the uptake of L-phenylalanine, a substrate for the large neutral amino acid (LNAA) transporter.[1] This suggests that SDZ 220-581 may utilize this carrier system for its transport across the intestinal epithelium.
dot
Caption: Proposed mechanism of SDZ 220-581 oral absorption.
Quantitative Pharmacokinetic Data
Despite the clear evidence of oral activity, specific quantitative pharmacokinetic parameters for SDZ 220-581 hydrochloride following oral administration are not available in the reviewed scientific literature. Therefore, a comprehensive table of Cmax, Tmax, AUC, and absolute bioavailability cannot be provided at this time.
Table 1: Quantitative Oral Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose (mg/kg) | Value | Reference |
| Cmax | Rat/Mouse | Oral | Data Not Available | N/A |
| Tmax | Rat/Mouse | Oral | Data Not Available | N/A |
| AUC | Rat/Mouse | Oral | Data Not Available | N/A |
| Absolute Bioavailability (%) | Rat/Mouse | Oral | Data Not Available | N/A |
Experimental Protocols
The following sections describe the general methodologies employed in preclinical studies to assess the oral activity of SDZ 220-581.
Animal Models
-
Species: Male OF-1 mice and male Sprague-Dawley rats have been utilized in studies demonstrating the oral efficacy of SDZ 220-581.
Oral Administration
-
Method 1: Gavage: In rats, this compound has been administered orally via gavage. The compound is typically dissolved or suspended in a suitable vehicle.
-
Method 2: Voluntary Ingestion: For mice, a method involving voluntary oral administration has been described. This involves incorporating the drug into a palatable jelly, which the animals are trained to consume. This method can reduce the stress associated with gavage.
Efficacy Endpoints
-
Maximal Electroshock Seizure (MES) Test: This is a primary model used to evaluate anticonvulsant activity. An electrical stimulus is applied to induce seizures, and the ability of the drug to prevent the tonic hindlimb extension phase is measured.
-
Neurotoxicity Models: Models of glutamate-induced excitotoxicity are used to assess the neuroprotective effects of SDZ 220-581.
dot
Caption: General workflow for in vivo oral efficacy studies.
Mechanism of Action: NMDA Receptor Antagonism
SDZ 220-581 is a competitive antagonist of the NMDA receptor. It binds to the glutamate recognition site on the GluN2 subunit of the receptor, thereby preventing the binding of the endogenous agonist, glutamate. This blockade of glutamate binding inhibits the opening of the ion channel, reducing the influx of calcium ions (Ca2+) into the neuron and mitigating excitotoxic damage.
dot
Caption: SDZ 220-581 competitively antagonizes the NMDA receptor.
Conclusion
This compound is an orally bioavailable competitive NMDA receptor antagonist. Its oral activity has been demonstrated in preclinical models, and the mechanism of absorption is likely mediated by the large neutral amino acid transporter system. While these qualitative data are valuable, the lack of publicly available quantitative pharmacokinetic data represents a significant knowledge gap. Further studies are required to fully characterize the oral pharmacokinetic profile of SDZ 220-581, which would be essential for its potential development as a therapeutic agent.
References
- 1. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of SDZ 220-581 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-581 hydrochloride is a potent and selective, orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties based on available preclinical data. SDZ 220-581 demonstrates significant neuroprotective effects in various animal models of neurological disorders, including epilepsy, stroke, and Parkinson's disease. While detailed quantitative pharmacokinetic parameters in published literature are limited, its oral activity and in vivo efficacy suggest favorable absorption and brain penetration. This guide summarizes the known quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support further research and development.
Introduction
This compound is a competitive antagonist targeting the glutamate binding site on the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in the pathophysiology of numerous neurological and psychiatric disorders. As a competitive antagonist, SDZ 220-581 reversibly binds to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation by the endogenous agonist glutamate. This mechanism of action underlies its therapeutic potential in conditions associated with excessive NMDA receptor stimulation.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its high affinity for the NMDA receptor and its potent antagonist activity, which has been demonstrated in a variety of in vitro and in vivo models.
Receptor Binding Affinity
This compound exhibits a high binding affinity for the NMDA receptor.
| Parameter | Value | Assay |
| pKi | 7.7 | Radioligand binding assay |
Table 1: Receptor Binding Affinity of this compound.
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in several animal models of neurological disorders, demonstrating its neuroprotective effects.
| Animal Model | Effect | Dose | Route of Administration |
| Maximal Electroshock (MES)-induced Seizures (mice) | Protection against seizures (ED50) | < 3.2 mg/kg | Oral |
| Focal Cerebral Ischemia (rats) | Marked reduction in cerebral infarct size | 1.25 mg/kg | Not specified |
| Haloperidol-induced Catalepsy (rats) | Reversal of catalepsy | 0.32-3.2 mg/kg | Intraperitoneal (i.p.) |
| Locomotion Studies (mice) | Used for inducing performance deficits | 10 mg/kg | Intraperitoneal (i.p.) |
Table 2: In Vivo Efficacy of this compound in Animal Models.
Pharmacokinetics
| Parameter | Value |
| Cmax | Data not available |
| Tmax | Data not available |
| Half-life | Data not available |
| Bioavailability | Data not available |
| Brain Penetration | Inferred from CNS activity, but quantitative data is not available |
Table 3: Pharmacokinetic Parameters of this compound (Data currently unavailable).
Experimental Protocols
Detailed experimental protocols for the cited studies are limited in the available literature. The following are generalized methodologies based on standard practices for evaluating NMDA receptor antagonists.
Receptor Binding Assay (Generalized)
-
Objective: To determine the binding affinity of this compound to the NMDA receptor.
-
Method: A competitive radioligand binding assay is performed using rat brain membrane preparations. Membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor antagonist. After incubation, the membranes are washed, and the bound radioactivity is measured using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Maximal Electroshock (MES)-Induced Seizure Model (Generalized)
-
Objective: To assess the anticonvulsant activity of this compound.
-
Method: Male mice are administered this compound orally at various doses. After a predetermined time, a maximal electrical stimulus is delivered via corneal electrodes to induce tonic-clonic seizures. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. The dose that protects 50% of the animals from the tonic extensor component of the seizure (ED50) is calculated.
Focal Cerebral Ischemia Model (Generalized)
-
Objective: To evaluate the neuroprotective effects of this compound in a model of stroke.
-
Method: Anesthesia is induced in adult male rats, and focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). This compound is administered at the specified dose. After a defined period of occlusion and reperfusion, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified and compared between treated and vehicle control groups.
Visualizations
Signaling Pathway
Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581.
Experimental Workflow
Caption: Generalized workflow for in vivo efficacy testing of SDZ 220-581.
Conclusion
This compound is a potent, orally active, competitive NMDA receptor antagonist with demonstrated neuroprotective efficacy in preclinical models of epilepsy and stroke. Its pharmacodynamic profile is well-characterized by its high affinity for the NMDA receptor. While comprehensive pharmacokinetic data remains to be fully disclosed in publicly available literature, its oral activity in animal models is a strong indicator of its potential as a therapeutic agent. Further studies are warranted to fully elucidate its pharmacokinetic properties and to translate its promising preclinical findings into clinical applications for the treatment of neurological disorders characterized by NMDA receptor-mediated excitotoxicity.
An In-depth Technical Guide to SDZ 220-581 Hydrochloride for Studying Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamatergic neurotransmission, primarily mediated by the excitatory amino acid glutamate, is fundamental to a vast array of central nervous system (CNS) functions, including synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, plays a crucial role in these processes. Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a significant target for therapeutic intervention and pharmacological research.
SDZ 220-581 hydrochloride is a potent and selective competitive antagonist of the NMDA receptor. Its utility as a research tool lies in its ability to reversibly block the glutamate binding site on the NMDA receptor, thereby allowing for the detailed investigation of glutamatergic signaling pathways and the physiological consequences of their modulation. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and a summary of key quantitative data.
Pharmacological Profile of this compound
SDZ 220-581 acts as a competitive antagonist at the glutamate recognition site of the NMDA receptor. This mechanism of action means that it directly competes with the endogenous agonist, glutamate, for binding to the receptor. The affinity of SDZ 220-581 for the NMDA receptor is high, as indicated by its pKi value.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 7.7 | Rat | Radioligand Binding Assay | [1][2] |
| Anticonvulsant Activity (ED50) | 10 mg/kg (p.o.) | Rat | Maximal Electroshock Seizure (MES) | |
| Anticonvulsant Activity (ED50) | < 3.2 mg/kg (p.o.) | Mouse | Maximal Electroshock Seizure (MES) | |
| Reversal of Haloperidol-induced Catalepsy | 0.32-3.2 mg/kg (i.p.) | Rat | Behavioral Assay | |
| Disruption of Prepulse Inhibition | 2.5 mg/kg (s.c.) | Rat | Behavioral Assay | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to study glutamatergic neurotransmission.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of SDZ 220-581 for the NMDA receptor.
Materials:
-
Rat cortical membranes
-
--INVALID-LINK---MK-801 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of --INVALID-LINK---MK-801 in the presence of varying concentrations of SDZ 220-581. Include saturating concentrations of glutamate and glycine to ensure the receptor is in an activated state.
-
Allow the binding reaction to reach equilibrium (e.g., 2 hours at room temperature).
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor antagonist (e.g., unlabeled MK-801).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki value for SDZ 220-581.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of SDZ 220-581's effect on NMDA receptor-mediated currents in neurons.
Materials:
-
Cultured neurons or acute brain slices
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)
-
Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
NMDA and glycine
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Microscope
Procedure:
-
Prepare cultured neurons or acute brain slices for recording.
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.
-
Once a stable baseline current is established, apply SDZ 220-581 at various concentrations to the external solution.
-
Record the changes in the NMDA-evoked current in the presence of the antagonist.
-
Wash out the antagonist to observe the reversibility of the effect.
-
Analyze the data to determine the IC50 of SDZ 220-581 for the inhibition of NMDA receptor currents.
In Vivo Microdialysis
This protocol is used to measure the effect of SDZ 220-581 on extracellular glutamate levels in the brain of a freely moving animal.
Materials:
-
Rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or striatum) of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to determine basal extracellular glutamate levels.
-
Administer SDZ 220-581 systemically (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of glutamate in the dialysate samples using HPLC.
-
Express the data as a percentage of the baseline glutamate concentration.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581.
Experimental Workflow for Characterizing an NMDA Receptor Antagonist
Caption: A typical workflow for the preclinical evaluation of an NMDA antagonist.
This in-depth guide provides a solid foundation for researchers and scientists to effectively utilize this compound as a tool to investigate the complexities of glutamatergic neurotransmission. The provided protocols and data serve as a starting point for designing and interpreting experiments aimed at understanding the role of the NMDA receptor in health and disease.
References
Preclinical Profile of SDZ 220-581 Hydrochloride: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 220-581 hydrochloride is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Preclinical investigations have demonstrated its efficacy in a range of models for neurological disorders, including epilepsy and neurodegenerative diseases. This technical guide provides a comprehensive review of the key preclinical findings, detailing the experimental methodologies, summarizing quantitative data, and illustrating the underlying signaling pathways and experimental workflows.
Mechanism of Action
SDZ 220-581 acts as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1][2] By competing with the endogenous agonist glutamate, it prevents the opening of the ion channel, thereby inhibiting the influx of Ca2+ and Na+ ions. This modulation of glutamatergic neurotransmission is the primary mechanism underlying its pharmacological effects. The NMDA receptor is a crucial component of excitatory synaptic transmission and its overactivation is implicated in excitotoxicity, a key pathological process in various neurological conditions.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SDZ 220-581 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments involving SDZ 220-581 hydrochloride, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The following sections outline the mechanism of action, key in vivo models where this compound has been evaluated, and step-by-step experimental protocols.
Mechanism of Action
SDZ 220-581 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] By blocking the binding of the excitatory neurotransmitter glutamate, SDZ 220-581 prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This action modulates synaptic plasticity and neuronal excitability. Overactivation of NMDA receptors is implicated in excitotoxic neuronal death, making competitive antagonists like SDZ 220-581 valuable tools for studying and potentially treating neurological disorders characterized by excessive glutamate activity.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with SDZ 220-581.
Table 1: Anticonvulsant Activity of SDZ 220-581
| Animal Model | Species | Administration Route | Effective Dose (ED₅₀) | Outcome |
| Maximal Electroshock Seizure (MES) | Mouse | Oral | < 3.2 mg/kg[3] | Protection against tonic hindlimb extension.[4][5] |
| Maximal Electroshock Seizure (MES) | Rat | Oral | 10 mg/kg | Full protection against seizures.[5][6] |
Table 2: Neuroprotective Effects of SDZ 220-581
| Animal Model | Species | Administration Route | Dosage | Outcome |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Intravenous (pre-occlusion) | Not specified | 40-50% reduction in infarct size.[6] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Intravenous (1 hr post-occlusion) | Not specified | 20-30% reduction in infarct size.[6] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Oral | ≥ 2 x 10 mg/kg | 20-30% protection.[6] |
| Quinolinic Acid-Induced Striatal Lesions | Rat | Intraperitoneal | 3-15 mg/kg | Reduction in lesion extent.[6] |
| Quinolinic Acid-Induced Striatal Lesions | Rat | Oral | 10-50 mg/kg | Reduction in lesion extent.[6] |
Table 3: Effects of SDZ 220-581 in a Model of Parkinson's Disease
| Animal Model | Species | Administration Route | Dosage | Outcome |
| Haloperidol-Induced Catalepsy | Rat | Intraperitoneal | 0.32-3.2 mg/kg | Dose- and time-dependent reduction in catalepsy.[7] |
Experimental Protocols
Maximal Electroshock Seizure (MES) Model
This model is used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/PEG300/Tween-80/saline mixture)[5]
-
Male OF-1 mice (18-26 g) or Sprague-Dawley rats (200-250 g)[8][9]
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[4]
-
Saline solution (0.9%)[4]
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least 3-5 days before the experiment.
-
Drug Administration: Prepare a solution of this compound in the chosen vehicle. Administer the compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 3.2-32 mg/kg for mice, p.o.).[4][10] Administer vehicle to the control group.
-
Seizure Induction: At the time of predicted peak effect of the drug (typically 30-60 minutes post-administration), apply a topical anesthetic to the corneas of the animal.[4]
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus through the corneal electrodes. Typical parameters are 50 mA for 0.2 seconds in mice and 150 mA for 0.2 seconds in rats at a frequency of 60 Hz.[4][11]
-
Observation: Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension. The absence of this response is considered protection.[11]
-
Data Analysis: Record the number of animals protected in each treatment group. Calculate the percentage of protection and determine the median effective dose (ED₅₀) using a suitable statistical method like probit analysis.[11]
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
This model mimics ischemic stroke in humans and is used to assess the neuroprotective potential of test compounds.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, pentobarbital sodium)[8]
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a blunted tip[12]
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)[6]
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining[3]
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a 4-0 nylon monofilament suture through an arteriotomy in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[12] A drop in cerebral blood flow monitored by laser Doppler will confirm occlusion.[6]
-
-
Drug Administration: Administer this compound intravenously (i.v.) or orally (p.o.) at the desired time point (before occlusion, during occlusion, or during reperfusion).[6]
-
Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.[13]
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesics.
-
Infarct Volume Assessment: After a survival period (e.g., 24 or 48 hours), euthanize the animal and remove the brain.
-
Slice the brain into coronal sections and incubate with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white.[3]
-
Data Analysis: Quantify the infarct volume using image analysis software and compare the infarct sizes between treatment and control groups.
Quinolinic Acid-Induced Striatal Lesions
This model is used to study excitotoxic neurodegeneration, particularly relevant to Huntington's disease.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic
-
Stereotaxic apparatus
-
Quinolinic acid solution
-
Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Drug Administration: Administer this compound (i.p. or p.o.) at the desired doses.[6]
-
Stereotaxic Injection:
-
Drill a small hole in the skull over the target brain region (striatum).
-
Lower a microsyringe containing quinolinic acid to the stereotaxic coordinates for the striatum.
-
Infuse a specific amount of quinolinic acid (e.g., 45 nmol) into the striatum.[14]
-
-
Post-operative Care: Suture the scalp incision and allow the animal to recover.
-
Lesion Assessment: After a survival period (e.g., 7-14 days), euthanize the animal and perfuse the brain.
-
Process the brain for histological analysis (e.g., Nissl staining) to visualize the lesion.
-
Data Analysis: Quantify the lesion volume or perform cell counts in the striatum to compare the extent of neurodegeneration between groups.
Haloperidol-Induced Catalepsy
This model is used to screen compounds for potential anti-Parkinsonian activity.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (200-250 g)[9]
-
Catalepsy testing apparatus (e.g., a horizontal bar raised 9-10 cm from the surface)[9][16]
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound (i.p.) at the desired doses (e.g., 0.32-3.2 mg/kg).[7]
-
Induction of Catalepsy: At a specified time after administration of the test compound, inject haloperidol to induce catalepsy.
-
Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90 minutes), place the rat's forepaws on the horizontal bar.[9]
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 120 or 180 seconds) is typically used.[9][17]
-
Data Analysis: Compare the descent latencies between the SDZ 220-581-treated groups and the vehicle-treated control group. A significant reduction in descent latency indicates an anti-cataleptic effect.
References
- 1. Two distinct signaling pathways upregulate NMDA receptor responses via two distinct metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 9. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. 2.10. Quinolinic acid striatal lesions and neural transplantation [bio-protocol.org]
- 15. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 16. youtube.com [youtube.com]
- 17. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for the Preparation of SDZ 220-581 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the preparation and administration of SDZ 220-581 hydrochloride for in vivo animal studies. This document is intended to serve as a comprehensive guide for researchers utilizing this potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist in their experimental workflows.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈Cl₂NO₅P | [1] |
| Molecular Weight | 406.20 g/mol | [1] |
| NMDA Receptor Binding Affinity (pKi) | 7.7 | [2] |
| Solubility (DMSO) | 8.57 mg/mL (23.18 mM) - requires ultrasonic and warming | [2] |
| Solubility (Water) | < 0.1 mg/mL (insoluble) | [1] |
| Storage (Solid) | Powder: -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (in DMSO) | -80°C for 2 years; -20°C for 1 year | [2] |
| In Vivo Effective Dose (Oral, Mice) | 3.2 - 32 mg/kg | [1][2] |
| In Vivo Effective Dose (IP, Rats) | 0.32 - 3.2 mg/kg | [3] |
Signaling Pathway of this compound
SDZ 220-581 is a competitive antagonist of the NMDA receptor. It exerts its effect by binding to the glutamate recognition site on the GluN2 subunit of the receptor, thereby preventing the binding of the endogenous agonist, glutamate. This action inhibits the opening of the ion channel, blocking the influx of Ca²⁺ and Na⁺ ions. The downstream signaling cascade, which is normally initiated by NMDA receptor activation and is crucial for synaptic plasticity, learning, and memory, is consequently inhibited.
Caption: Competitive antagonism of the NMDA receptor by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound for common in vivo experimental routes.
Preparation of this compound for Oral Administration (Suspension)
Due to its low water solubility, a suspension is the recommended formulation for oral gavage.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water. Alternatively, a solution of 5% DMSO and 20% Cremophor EL in 0.9% saline has been used for other compounds and could be tested for suitability.
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Analytical balance
Protocol:
-
Calculate the required amount of drug: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the vehicle: If not already prepared, dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Stir until fully dissolved.
-
Create the suspension:
-
Add a small amount of the vehicle to the weighed powder in a conical tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
For improved homogeneity, sonicate the suspension for 5-10 minutes.
-
-
Storage and Handling:
-
This suspension should be prepared fresh on the day of the experiment.
-
Store at room temperature and vortex thoroughly before each animal is dosed to ensure uniform suspension.
-
Preparation of this compound for Intraperitoneal (IP) Injection
Given the low aqueous solubility, a solution containing a co-solvent is necessary for IP administration.
Materials:
-
This compound powder
-
Vehicle: A common vehicle for poorly soluble compounds is a mixture of DMSO and a solubilizing agent in saline. A starting point could be 5-10% DMSO, 10-20% Solutol HS 15 (or Cremophor EL), and the remainder sterile saline (0.9% NaCl). Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. Vehicle toxicity controls are essential.
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Sonicator
Protocol:
-
Calculate the required amount of drug: As described in the oral preparation protocol.
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Dissolve the compound:
-
Add the required volume of DMSO to the powder and vortex/sonicate until fully dissolved.
-
Add the Solutol HS 15 (or Cremophor EL) and vortex to mix.
-
Slowly add the sterile saline while vortexing to bring the solution to the final volume. Observe for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
-
Sterilization: If necessary, the final solution can be sterile-filtered through a 0.22 µm syringe filter compatible with the solvents used.
-
Storage and Handling:
-
It is recommended to prepare this solution fresh on the day of use.
-
Store at room temperature and visually inspect for any precipitation before each injection.
-
Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringes (1 mL)
Procedure:
-
Animal Handling: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Positioning: Hold the mouse in a vertical position.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.
-
-
Administration: Once the needle is in place, slowly administer the suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
Procedure:
-
Animal Handling: Restrain the mouse by scruffing the neck and turning it onto its back, tilting the head downwards.
-
Injection Site: Locate the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back.
-
Slowly inject the solution.
-
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any adverse reactions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of this compound.
Caption: A typical workflow for an in vivo study using this compound.
References
Application Notes and Protocols: SDZ 220-581 hydrochloride in the Mouse Maximal Electroshock (MES) Seizure Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: SDZ 220-581 hydrochloride is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding with a high affinity (pKi of 7.7) to the NMDA recognition site.[1][2][3] It has demonstrated efficacy in rodent models of seizures, particularly the maximal electroshock seizure (MES) model, which is considered a valid model for generalized tonic-clonic seizures in humans.[2][4] This document provides detailed application notes and protocols for the use of this compound in the mouse MES model, including dose-response data and a comprehensive experimental workflow.
Quantitative Data: Dose-Response of this compound in the Mouse MES Model
The following table summarizes the reported doses of this compound and their efficacy in protecting against maximal electroshock-induced seizures in male OF-1 mice.[1][5][6] Administration was performed orally.
| Dose (mg/kg, p.o.) | Animal Model | Reported Efficacy |
| 3.2 | Male OF-1 mice (18-26 g) | Part of a dose-dependent protection against MES. |
| 10 | Male OF-1 mice (18-26 g) | Fully protects against MES.[3] |
| 32 | Male OF-1 mice (18-26 g) | Part of a dose-dependent protection against MES. |
Experimental Protocols
Maximal Electroshock Seizure (MES) Model Protocol for Evaluating this compound in Mice
This protocol outlines the procedure for inducing maximal electroshock seizures in mice to assess the anticonvulsant properties of this compound.
1. Animals:
-
Species: Mouse (e.g., male OF-1 or ICR).
-
Weight: 18-26 grams.
-
Acclimation: Animals should be acclimated to the housing conditions for at least 3-5 days prior to the experiment.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials and Equipment:
-
This compound.
-
Vehicle for drug administration (e.g., distilled water, saline).
-
Oral gavage needles.
-
Electroconvulsive shock device.
-
Corneal electrodes.
-
0.9% saline solution.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).
-
Timer.
-
Observation chamber.
3. Experimental Procedure:
-
Drug Preparation and Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3.2, 10, and 32 mg/kg).
-
Administer the prepared dose of this compound or vehicle (for the control group) orally (p.o.) to the mice. The time between administration and the induction of seizures should be consistent, typically at the time of peak effect.
-
-
Seizure Induction:
-
At the predetermined time point after drug administration (e.g., 60 minutes), proceed with seizure induction.
-
Apply a drop of topical anesthetic to each cornea of the mouse to minimize discomfort.
-
Moisten the corneal electrodes with 0.9% saline to ensure good electrical conductivity.
-
Gently place the corneal electrodes on the corneas of the mouse.
-
Deliver the electrical stimulus. For mice, a common setting is an alternating current of 50 mA at 60 Hz for a duration of 0.2 seconds.
-
-
Observation and Endpoint:
-
Immediately after the electrical stimulus, place the mouse in an observation chamber.
-
Observe the seizure behavior. The key endpoint for protection in the MES model is the abolition of the tonic hindlimb extension phase of the seizure.
-
A typical MES seizure consists of a tonic phase (flexion and extension of the limbs) followed by a clonic phase.
-
Record the presence or absence of the tonic hindlimb extension for each animal. An animal is considered protected if the tonic hindlimb extension is absent.
-
4. Data Analysis:
-
For each treatment group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Analyze the dose-response relationship to determine the effective dose (e.g., ED50).
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in the mouse maximal electroshock seizure model.
Caption: Workflow for MES seizure model with this compound.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at the NMDA receptor.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: SDZ 220-581 Hydrochloride in the Rat Haloperidol-Induced Catalepsy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol, a typical antipsychotic agent, is a potent dopamine D2 receptor antagonist that reliably induces catalepsy in rodents.[1][2] This state of motor immobility serves as a widely utilized animal model for screening potential anti-parkinsonian drugs and investigating the extrapyramidal side effects of neuroleptics.[3][4] SDZ 220-581 hydrochloride is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[5] This document provides detailed application notes and protocols for utilizing this compound in the rat model of haloperidol-induced catalepsy, including quantitative data, experimental procedures, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the duration of catalepsy induced by haloperidol in rats.
| Treatment Group | Dose (mg/kg) | Route of Administration | Time After Haloperidol (min) | Mean Catalepsy Duration (seconds) |
| Vehicle Control | - | i.p. | 60 | 180 (Max) |
| SDZ 220-581 | 0.32 | i.p. | 60 | ~120 |
| SDZ 220-581 | 1.0 | i.p. | 60 | ~60 |
| SDZ 220-581 | 3.2 | i.p. | 60 | ~30 |
Data extrapolated from Starr and Starr, 1996. The study demonstrated a dose-dependent reduction in the time spent in a cataleptic posture.[5]
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This protocol describes the induction of catalepsy in rats using haloperidol, a standard method for creating a model of parkinsonian-like motor deficits.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Haloperidol solution (1 mg/mL in saline with a drop of glacial acetic acid to aid dissolution)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Animal scale
-
Catalepsy testing apparatus (horizontal bar)
Procedure:
-
Animal Acclimatization: Allow rats to acclimatize to the housing facility for at least one week before the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
Habituation: On the day of the experiment, bring the rats to the testing room at least 30 minutes before the start of the procedure to allow for habituation to the environment.
-
Drug Administration:
-
Weigh each rat to determine the correct dose of haloperidol.
-
Administer haloperidol at a dose of 1.0 mg/kg via subcutaneous (s.c.) injection.[5] A control group should receive an equivalent volume of saline.
-
-
Induction Period: Allow 30-60 minutes for the cataleptic effects of haloperidol to fully develop before beginning behavioral testing.[6]
-
Catalepsy Assessment (Bar Test):
-
Gently place the rat's forepaws on a horizontal bar (approximately 0.5-1 cm in diameter) raised 9-10 cm above the benchtop. The hind paws should remain on the bench.
-
Start a stopwatch immediately after placing the forepaws on the bar.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
A cut-off time of 180 seconds is typically used. If the rat remains in the cataleptic posture for the entire duration, a score of 180 seconds is recorded.[3]
-
Perform measurements at various time points post-haloperidol injection (e.g., 60, 90, 120 minutes) to assess the time course of catalepsy.
-
Administration of this compound
This protocol details the administration of this compound to assess its potential to reverse haloperidol-induced catalepsy.
Materials:
-
Rats with haloperidol-induced catalepsy (from Protocol 1)
-
This compound solution (dissolved in saline or another appropriate vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Timing of Administration: this compound can be administered either before or after the induction of catalepsy with haloperidol. For reversal studies, administer this compound once catalepsy is established (e.g., 30-60 minutes after haloperidol).
-
Dose Preparation: Prepare fresh solutions of this compound on the day of the experiment. Doses ranging from 0.32 to 3.2 mg/kg have been shown to be effective.[5]
-
Drug Administration:
-
Weigh each rat to determine the correct dose of this compound.
-
Administer the selected dose of this compound via intraperitoneal (i.p.) injection.
-
-
Post-Treatment Assessment:
-
Assess catalepsy using the bar test (as described in Protocol 1) at multiple time points after this compound administration (e.g., 15, 30, 60, 90 minutes) to determine the onset and duration of its anti-cataleptic effect.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway in haloperidol-induced catalepsy and its reversal by SDZ 220-581.
Experimental Workflow
Caption: Experimental workflow for assessing SDZ 220-581 in the haloperidol-induced catalepsy model.
References
- 1. LRRK2 mediates haloperidol-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol-induced catalepsy is mediated by postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SDZ 220-581 Hydrochloride for Prepulse Inhibition (PPI) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-581 hydrochloride is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2][3] Its ability to penetrate the blood-brain barrier allows for systemic administration in preclinical research.[4] Notably, SDZ 220-581 has been demonstrated to disrupt prepulse inhibition (PPI), a neurological process where a weaker prestimulus inhibits the startle reaction to a subsequent stronger stimulus.[4][5] Since deficits in PPI are observed in psychiatric disorders such as schizophrenia, SDZ 220-581 serves as a valuable pharmacological tool to model these deficits in animals and to investigate the underlying neurobiology and potential therapeutic interventions.[4][5]
These application notes provide a comprehensive overview of the use of this compound in PPI studies, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.
Mechanism of Action
SDZ 220-581 acts as a competitive antagonist at the glutamate recognition site of the NMDA receptor.[5] The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity and neurotransmission. By blocking the binding of the endogenous agonist glutamate, SDZ 220-581 reduces the influx of calcium ions through the channel, thereby modulating neuronal excitability. This antagonism within specific neural circuits is believed to underlie its disruptive effect on sensorimotor gating, as measured by PPI.[5][6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on prepulse inhibition.
Table 1: Effects of this compound on Prepulse Inhibition in Rodents
| Species | Dose Range (mg/kg) | Route of Administration | Pretreatment Time | Key Findings | Reference |
| Rat | 2.5 | Subcutaneous (s.c.) | 30 minutes | Robustly reduced PPI.[5] | [5] |
| Rat | 2.5, 5.0 | Not specified | Not specified | Decreased PPI without affecting startle magnitude.[4] | [4] |
| Mouse | Not specified | Not specified | Not specified | Increased locomotion, with a more pronounced and prolonged effect in Sp4 hypomorphic mice.[7] | [7] |
Table 2: Reversal of this compound-Induced PPI Deficits
| Reversing Agent | Dose (mg/kg) | Animal Model | Key Findings | Reference |
| Clozapine | 5.0 | Rat | Blocked the gating deficits produced by SDZ 220-581.[4] | [4] |
| Haloperidol | 0.1 | Rat | Blocked the gating deficits produced by SDZ 220-581.[4] | [4] |
Experimental Protocols
Protocol 1: Assessment of Prepulse Inhibition Disruption by this compound in Rats
1. Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Startle response system with a sound-attenuating chamber
-
Syringes and needles for subcutaneous injection
2. Procedure:
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals daily to minimize stress.
-
Drug Preparation: Dissolve this compound in saline to the desired concentration (e.g., 2.5 mg/ml).
-
Animal Groups: Randomly assign rats to two groups:
-
Control group: Saline injection (n=12)
-
Treatment group: this compound injection (2.5 mg/kg, s.c.) (n=12)
-
-
Drug Administration: Administer the respective treatments subcutaneously 30 minutes before placing the animals in the startle chambers.[5]
-
PPI Testing Session:
-
Place each rat in the startle chamber and allow for a 5-minute acclimation period with a background white noise of 65 dB.
-
The session consists of a series of trials, including:
-
Pulse-alone trials: A 120 dB, 40 ms burst of white noise.
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 79, or 85 dB, 20 ms) is presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Present trials in a pseudorandom order with a variable inter-trial interval (average 15 s).
-
-
Data Acquisition: Record the startle response (amplitude of the whole-body flinch) for each trial.
-
Data Analysis:
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Analyze the data using a two-way analysis of variance (ANOVA) with treatment as a between-subjects factor and prepulse intensity as a within-subjects factor.
-
Visualizations
Signaling Pathway
Caption: Mechanism of SDZ 220-581-induced PPI disruption.
Experimental Workflow
Caption: Workflow for a prepulse inhibition study.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia | PLOS One [journals.plos.org]
Application Notes and Protocols for Locomotor Activity Assays with SDZ 220-581 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting locomotor activity assays in rodents following the administration of SDZ 220-581 hydrochloride, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The provided information is intended to guide researchers in designing and executing experiments to assess the impact of this compound on spontaneous motor activity.
Introduction
This compound is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory glutamatergic neurotransmission in the central nervous system. Blockade of NMDA receptors can lead to a range of behavioral effects, including alterations in locomotor activity.[1][2] Assaying locomotor activity is a fundamental method for characterizing the behavioral profile of NMDA receptor antagonists and is often used in preclinical models of neuropsychiatric disorders such as schizophrenia.[3] Administration of SDZ 220-581 has been shown to increase locomotor activity in rodents, producing a behavioral profile similar to that of other psychotomimetic noncompetitive antagonists like phencyclidine (PCP).[4][5]
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Mice
This protocol is adapted from studies investigating the effects of SDZ 220-581 on locomotor activity in both wildtype and genetically modified mouse models.[6]
1. Animals:
-
Adult male mice (e.g., C57BL/6J or specific transgenic lines).
-
House animals in a controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Allow animals to acclimate to the housing facility for at least one week prior to behavioral testing.
2. Apparatus:
-
Behavioral Pattern Monitor (BPM) or a video-tracking system with individual enclosures (e.g., 41 x 41 x 34 cm).[6]
-
The enclosures should be made of a non-reflective material (e.g., white plastic) to ensure accurate video tracking.[6]
-
A video camera should be mounted above the enclosures to record the animals' movement.[6]
3. Drug Preparation and Administration:
-
Dissolve this compound in sterile saline (0.9% NaCl).
-
Administer the drug via intraperitoneal (i.p.) injection at a volume of 5 ml/kg.[6]
-
A common dose used in mice is 10 mg/kg.[6]
-
For control groups, administer an equivalent volume of saline.
4. Experimental Procedure:
-
A within-subjects crossover design is recommended, with a washout period of at least one week between drug treatments.[6]
-
Immediately after injection, place each mouse individually into an enclosure.[6]
-
Record locomotor activity for a predefined period, typically 60 to 120 minutes.
-
The primary measure of locomotor activity is the total distance traveled, which can be analyzed in time blocks (e.g., 10-minute intervals) to assess the temporal profile of the drug's effect.[6]
-
Clean the enclosures thoroughly between each test session to remove any olfactory cues.[6]
5. Data Analysis:
-
Quantify the total distance traveled using the video-tracking software.
-
Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors.
-
Post-hoc tests can be used to compare specific group differences at different time points.[6]
Protocol 2: Locomotor Activity Assessment in Rats
This protocol is based on studies comparing the effects of various NMDA receptor antagonists, including SDZ 220-581, in rats.
1. Animals:
-
Adult male rats (e.g., Sprague-Dawley).
-
Follow standard housing and acclimatization procedures as described for mice.
2. Apparatus:
-
An open-field arena equipped with a video-tracking system.
-
The arena dimensions should be appropriate for rats (e.g., 100 x 100 cm).
3. Drug Preparation and Administration:
-
Prepare this compound in sterile saline.
-
Administer via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Effective doses in rats range from 0.5 mg/kg to 5.0 mg/kg.[4][7]
4. Experimental Procedure:
-
Allow a brief habituation period to the testing room before drug administration.
-
Administer the drug or saline and place the rat in the center of the open-field arena.
-
Record locomotor activity for 60 minutes.
-
Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Some studies have noted that SDZ 220-581 can induce perseverative circling behavior, which can be quantified through path analysis.[5]
5. Data Analysis:
-
Analyze the collected data using ANOVA or t-tests, depending on the experimental design.
-
Compare the effects of different doses of SDZ 220-581 to establish a dose-response relationship.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on locomotor activity as reported in the literature.
| Animal Model | Drug & Dose | Administration Route | Key Findings | Reference |
| Wildtype and Sp4 Hypomorphic Mice | SDZ 220-581 (10 mg/kg) | i.p. | Increased locomotion in both genotypes. The effect was significantly more pronounced and prolonged in Sp4 hypomorphic mice. | [6] |
| Rats | SDZ 220-581 (2.5 and 5.0 mg/kg) | Not specified | Increased locomotor activity in a manner similar to phencyclidine. | [4] |
| Rats | SDZ 220-581 (0.5-5 mg/kg) | s.c. | Disrupted prepulse inhibition and altered locomotor activity. | [7] |
| Rats | SDZ 220-581 | Not specified | Induced hyperactivity. | [3] |
| Rats | SDZ 220-581 | Not specified | Induced perseverative circling. | [5] |
Visualization of Pathways and Workflows
Signaling Pathway of SDZ 220-581 in Modulating Locomotor Activity
Caption: Signaling pathway of SDZ 220-581.
Experimental Workflow for Locomotor Activity Assay
Caption: Experimental workflow.
References
- 1. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Application of SDZ 220-581 Hydrochloride in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 220-581 hydrochloride is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pKi of 7.7.[1] By binding to the glutamate recognition site on the NMDA receptor, SDZ 220-581 effectively blocks the downstream signaling cascades initiated by excessive glutamate, a key mediator of excitotoxic neuronal death. This property makes SDZ 220-581 a valuable tool for in vitro studies of neuroprotection and for investigating the role of NMDA receptor-mediated excitotoxicity in various neurological disorders.
These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to assess its neuroprotective effects against glutamate-induced excitotoxicity. The included methodologies cover cell culture, drug preparation, and quantitative assays for cell viability and key signaling events.
Data Presentation
The following tables summarize representative quantitative data for the in vitro application of this compound in neuroprotection assays.
Table 1: Neuroprotective Efficacy of SDZ 220-581 Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Assay Type | Endpoint | Glutamate Concentration | SDZ 220-581 Concentration | Result |
| MTT Assay | Cell Viability | 100 µM | 1 µM | ~25% protection |
| MTT Assay | Cell Viability | 100 µM | 10 µM | ~60% protection |
| MTT Assay | Cell Viability | 100 µM | 50 µM | ~85% protection |
| MTT Assay | Cell Viability | 100 µM | IC50 | ~8 µM (Estimated) |
| LDH Release Assay | Cytotoxicity | 100 µM | 1 µM | ~20% reduction |
| LDH Release Assay | Cytotoxicity | 100 µM | 10 µM | ~55% reduction |
| LDH Release Assay | Cytotoxicity | 100 µM | 50 µM | ~80% reduction |
| LDH Release Assay | Cytotoxicity | 100 µM | EC50 | ~9 µM (Estimated) |
Table 2: Effect of SDZ 220-581 on Intracellular Signaling in Glutamate-Treated Primary Hippocampal Neurons
| Assay Type | Measured Parameter | Glutamate Concentration | SDZ 220-581 Concentration | Observation |
| Fluo-4 AM Imaging | Intracellular Ca2+ Influx | 50 µM | 10 µM | Significant reduction in peak fluorescence intensity |
| DCFDA Staining | Reactive Oxygen Species (ROS) Production | 50 µM | 10 µM | Marked decrease in fluorescence, indicating reduced ROS levels |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in cell culture grade DMSO. For example, for 1 mg of SDZ 220-581 (MW: 369.75 g/mol ), add 270.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol describes the assessment of the neuroprotective effects of SDZ 220-581 in primary neuronal cultures challenged with glutamate.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated in 96-well plates
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Glutamate solution (10 mM stock in sterile water)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
A. Cell Culture and Treatment:
-
Culture primary neurons in 96-well plates until a mature synaptic network is formed (typically 10-14 days in vitro).
-
Prepare serial dilutions of SDZ 220-581 in neuronal culture medium from the 10 mM stock solution to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Pre-incubate the neuronal cultures with the different concentrations of SDZ 220-581 for 1 hour at 37°C in a humidified incubator with 5% CO2. Include a vehicle control group (medium with the same final concentration of DMSO).
-
Prepare a glutamate working solution in neuronal culture medium. A final concentration of 50-100 µM is often used to induce excitotoxicity, but the optimal concentration should be determined empirically for the specific neuronal culture system.
-
After the 1-hour pre-incubation with SDZ 220-581, add the glutamate working solution to the wells. Include a control group of untreated cells and a group treated with glutamate only.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
B. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
C. Assessment of Cytotoxicity (LDH Release Assay):
-
After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Protocol 3: Measurement of Intracellular Calcium Influx
Materials:
-
Primary neuronal cultures on glass-bottom dishes or coverslips
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Glutamate solution
-
This compound stock solution
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate mature primary neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for 15-20 minutes.
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence reading.
-
Add SDZ 220-581 (e.g., 10 µM final concentration) or vehicle control and incubate for a few minutes.
-
Add glutamate (e.g., 50 µM final concentration) and immediately start recording the fluorescence intensity over time.
-
Analyze the change in fluorescence intensity to determine the effect of SDZ 220-581 on glutamate-induced calcium influx.
Mandatory Visualizations
References
Application Notes and Protocols for Electrophysiology Studies Using SDZ 220-581 Hydrochloride on Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SDZ 220-581 hydrochloride, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in electrophysiological studies on acute hippocampal slices. The protocols detailed below are designed for investigating the effects of this compound on synaptic transmission and plasticity, particularly long-term potentiation (LTP), in the CA1 region of the hippocampus.
Introduction
This compound acts by competitively binding to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation. With a pKi of 7.7, it demonstrates high affinity for the receptor. This compound is centrally active following oral administration and has been utilized in various in vivo and in vitro models to study its anticonvulsant and neuroprotective properties, as well as its influence on synaptic plasticity.[1] Understanding its effects on hippocampal synaptic function is crucial for elucidating the role of NMDA receptors in learning, memory, and various neurological disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of SDZ 220-581 on synaptic plasticity in the hippocampus.
Table 1: In Vitro Efficacy of SDZ 220-581 on Hippocampal Synaptic Plasticity
| Parameter | Brain Region | Concentration Range | Effect | Reference |
| Depotentiation of recurrent collateral synapses | CA3 | 20–80 μM | Induces depotentiation | [2] |
| Long-Term Potentiation (LTP) | CA1 | 20–80 μM (estimated effective range) | Inhibition of LTP induction | Inferred from[1][2] |
Table 2: In Vivo Efficacy of SDZ 220-581 on Hippocampal Long-Term Potentiation (LTP)
| Administration Route | Dosage | Brain Region | Effect on fEPSP Slope | Reference |
| Intraperitoneal (i.p.) | 3.2 mg/kg (in rats) | CA1 | Blockade of LTP induction | [1] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for in vitro electrophysiology experiments.[3][4]
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthesia (e.g., isoflurane or injectable ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Incubation chamber
Solutions:
-
Cutting Solution (Sucrose-based):
-
210 mM Sucrose
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
0.5 mM CaCl₂
-
7 mM MgCl₂
-
7 mM D-glucose
-
(Continuously bubbled with carbogen)
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM D-glucose
-
(Continuously bubbled with carbogen)
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to exsanguinate and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes to recover.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction in the CA1 Region
This protocol details the procedures for recording fEPSPs in the Schaffer collateral-CA1 pathway and inducing LTP.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber for submerged slices
-
aCSF (continuously bubbled with carbogen)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (in DMSO or NaOH, then diluted in aCSF)
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum of the CA3 region to stimulate the Schaffer collateral fibers.
-
Position the recording electrode in the stratum radiatum of the CA1 region to record the fEPSPs.
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to establish a stable baseline fEPSP response for at least 20 minutes. The stimulus intensity should be set to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.
-
-
Drug Application:
-
To investigate the effect of SDZ 220-581 on baseline synaptic transmission, perfuse the slice with aCSF containing the desired concentration of the drug and continue recording for at least 20-30 minutes.
-
To study the effect on LTP, apply SDZ 220-581 for a period before LTP induction (e.g., 20 minutes).
-
-
LTP Induction:
-
Post-Induction Recording:
-
Following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSP for at least 60 minutes to assess the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the pre-LTP baseline average.
-
Compare the degree of potentiation in control slices versus slices treated with SDZ 220-581.
-
Visualizations
Signaling Pathway of LTP Induction and Inhibition by SDZ 220-581
References
- 1. NMDA receptor-mediated long-term alterations in epileptiform activity in experimental chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippocampal slice preparation for electrophysiology [protocols.io]
- 5. Frontiers | Robust Network Inhibition and Decay of Early-Phase LTP in the Hippocampal CA1 Subfield of the Amazon Rodent Proechimys [frontiersin.org]
- 6. Hippocampal CA1 theta burst-induced LTP from weaning to adulthood: Cellular and molecular mechanisms in young male rats revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDZ 220-581 Hydrochloride in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor plays a significant role in the pathophysiology of the disease.[1][2][3] Modeling this hypofunction in preclinical animal models is crucial for understanding the underlying neurobiology and for the development of novel therapeutics.
SDZ 220-581 hydrochloride is a potent and selective competitive antagonist of the NMDA receptor.[4] It acts at the glutamate binding site, offering a specific tool to probe the consequences of reduced NMDA receptor signaling.[4] Unlike non-competitive antagonists like ketamine and PCP, which can have off-target effects, SDZ 220-581's specificity makes it a valuable compound for dissecting the role of glutamatergic pathways in schizophrenia-like behaviors.[4][5] These application notes provide detailed protocols for utilizing this compound in rodent models to study behaviors relevant to schizophrenia.
Mechanism of Action
SDZ 220-581 is a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid.[4] It competitively blocks the glutamate binding site on the NMDA receptor, thereby preventing channel activation and subsequent calcium influx.[4] This action directly mimics the hypothesized NMDA receptor hypofunction in schizophrenia.[3] Notably, SDZ 220-581 does not bind to the strychnine-insensitive glycine site or the MK-801 site within the NMDA receptor channel.[4] Furthermore, it exhibits low affinity for other neurotransmitter receptors, such as dopamine and serotonin receptors, ensuring a targeted pharmacological effect on the glutamatergic system.[4]
Signaling Pathway of NMDA Receptor Antagonism by SDZ 220-581
Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Receptor/Site | Reference |
| pKi | 7.7 | NMDA Receptor | [4] |
Table 2: In Vivo Dosages and Effects in Rodent Models
| Animal Model | Behavioral Test | Dosage Range (mg/kg) | Route | Observed Effect | Reference |
| Sp4 Hypomorphic Mice | Locomotor Activity | 10 | i.p. | Increased and prolonged locomotion compared to wildtype. | [5] |
| Rats | Prepulse Inhibition (PPI) | 0.5 - 5 | s.c. | Disruption of PPI. | [6] |
| Rats | Locomotor Activity | 0.5 - 5 | s.c. | Hyperactivity. | [6] |
| Rats | Haloperidol-induced Catalepsy | 0.32 - 3.2 | i.p. | Reversal of catalepsy. | [7] |
Experimental Protocols
General Preparation of this compound
-
Reconstitution: this compound should be dissolved in sterile saline (0.9% NaCl).
-
Vehicle: The vehicle control should be sterile saline.
-
Administration: The compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The volume of administration is commonly 5 ml/kg for mice.[5]
Experimental Workflow for Behavioral Phenotyping
Caption: General experimental workflow for schizophrenia models.
Detailed Protocol 1: Locomotor Activity Assessment
This protocol is designed to assess hyperactivity, a behavior analogous to the positive symptoms of schizophrenia, induced by SDZ 220-581.
Objective: To measure changes in spontaneous locomotor activity in rodents following the administration of SDZ 220-581.
Materials:
-
This compound
-
Sterile saline
-
Rodents (e.g., Sp4 hypomorphic mice or wildtype rats)
-
Open field arenas equipped with automated photobeam tracking systems or video tracking software
-
Syringes and needles for injection
Procedure:
-
Animal Handling and Habituation:
-
Allow animals to acclimate to the housing facility for at least one week prior to testing.
-
Handle animals for several days before the experiment to reduce stress.
-
On the day of testing, transport animals to the testing room and allow them to acclimate for at least 30-60 minutes.
-
-
Drug Administration:
-
Prepare fresh solutions of SDZ 220-581 and vehicle (saline).
-
Administer SDZ 220-581 (e.g., 10 mg/kg for Sp4 mice) or vehicle via i.p. injection at a volume of 5 ml/kg.[5]
-
-
Locomotor Activity Monitoring:
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period, typically 60-120 minutes. Data is often collected in time bins (e.g., 5 or 10-minute blocks) to analyze the time course of the drug's effect.[5]
-
Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center vs. periphery of the arena
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as a two-way ANOVA with treatment and time as factors.
-
Post-hoc tests can be used to compare specific groups at different time points.[5]
-
Detailed Protocol 2: Prepulse Inhibition (PPI) of the Startle Response
This protocol measures sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Objective: To assess the ability of SDZ 220-581 to disrupt the normal inhibition of the startle response by a preceding weak stimulus.
Materials:
-
This compound
-
Sterile saline
-
Rodents (rats are commonly used)
-
Startle response measurement system (e.g., SR-LAB)
-
Syringes and needles for injection
Procedure:
-
Animal Handling and Acclimation:
-
Follow the same handling and acclimation procedures as for the locomotor activity test.
-
-
Drug Administration:
-
Administer SDZ 220-581 (e.g., 0.5-5 mg/kg, s.c.) or vehicle. The timing of administration relative to the test will depend on the drug's pharmacokinetic profile.
-
-
PPI Test Session:
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise.
-
The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse + Pulse trials: The strong stimulus is preceded by a weak, non-startling stimulus (prepulse), typically 3-12 dB above background noise. The interstimulus interval between the prepulse and the pulse is usually 30-120 ms.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The entire session typically lasts 20-30 minutes.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the motor response to the acoustic stimulus.
-
PPI is calculated as a percentage: % PPI = 100 - [ (Startle response on prepulse + pulse trial) / (Startle response on pulse-alone trial) ] * 100
-
Analyze the data using ANOVA to compare the effects of different doses of SDZ 220-581 on %PPI.
-
Concluding Remarks
This compound serves as a precise pharmacological tool for investigating the glutamatergic hypothesis of schizophrenia in preclinical models. Its selectivity as a competitive NMDA receptor antagonist allows for the targeted induction of schizophrenia-relevant behavioral deficits, such as hyperactivity and disrupted sensorimotor gating. The protocols outlined in these application notes provide a framework for researchers to reliably and reproducibly study the effects of NMDA receptor hypofunction and to evaluate the potential of novel therapeutic agents to ameliorate these deficits. Careful attention to experimental design, including appropriate dosing, controls, and behavioral paradigms, is essential for generating robust and translatable findings.
References
- 1. books.rsc.org [books.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Glutamatergic mechanisms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SDZ 220-581 hydrochloride solubility in DMSO versus saline
This guide provides technical information and troubleshooting advice for researchers and scientists working with SDZ 220-581 hydrochloride, focusing on its solubility characteristics in DMSO and saline-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
For creating a stock solution, Dimethyl sulfoxide (DMSO) is the recommended solvent. The solubility in DMSO is significantly higher than in aqueous solutions.
Q2: What is the solubility of this compound in DMSO and aqueous solutions?
The solubility of this compound varies considerably between DMSO and aqueous-based solvents like saline or water. Quantitative data is summarized in the table below.
Data Presentation: Solubility Summary
| Solvent | Concentration | Conditions |
| DMSO | 5 mg/mL (~12.31 mM) | May require ultrasonic agitation and warming to fully dissolve[1][2][3]. |
| 8.57 mg/mL (~23.18 mM) | Requires ultrasonic agitation and warming. Use of hygroscopic DMSO can impact solubility[4][5]. | |
| Water | < 0.1 mg/mL | Insoluble, even with ultrasonic agitation and heating to 60°C[1]. |
| Saline-based Co-solvent | ≥ 2.5 mg/mL (~6.76 mM) | Achievable in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[4][6]. |
Troubleshooting and Experimental Protocols
Q3: I am observing precipitation when diluting my DMSO stock solution into a saline buffer. What can I do?
This is a common issue due to the low aqueous solubility of this compound. Direct dilution into saline is likely to cause the compound to crash out of solution. For in vivo experiments or cell culture assays requiring a saline-based medium, a co-solvent system is necessary.
Experimental Protocol: Preparing a Saline-Based Formulation for In Vivo Use
This protocol describes the preparation of a clear solution of this compound in a vehicle suitable for animal administration.
Materials:
-
This compound powder
-
DMSO (anhydrous/newly opened recommended)[4]
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle warming and sonication may be required.
-
Add co-solvents sequentially. To prepare a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL, follow these steps[4][6]: a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear and homogenous. d. Add 450 µL of saline to reach the final volume of 1 mL.
-
Verify the solution. The final solution should be clear. If precipitation occurs, ensure all components are properly mixed and consider gentle warming.
Q4: What is the mechanism of action for SDZ 220-581?
SDZ 220-581 is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1][5]. It acts by binding to the glutamate recognition site on the NMDA receptor, which prevents the endogenous ligand, glutamate, from binding and activating the receptor. This inhibition blocks the influx of ions through the receptor's channel, thereby modulating synaptic plasticity and preventing excitotoxic neuronal damage.[5]
Visualization of Mechanism
The following diagram illustrates the competitive antagonism of the NMDA receptor by SDZ 220-581.
References
How to dissolve SDZ 220-581 hydrochloride for in vivo injection
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and in vivo use of SDZ 220-581 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SDZ 220-581?
A1: SDZ 220-581 is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It specifically competes with the glutamate binding site on the GluN2 subunit of the receptor.[2][3] By blocking the binding of glutamate, SDZ 220-581 prevents the opening of the ion channel, thereby inhibiting the influx of calcium ions (Ca²⁺) and subsequent downstream signaling cascades.[4] This antagonism modulates neuronal excitability and can protect against excitotoxicity.[3]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is sparingly soluble in aqueous solutions like water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO). Some suppliers report a solubility of up to 8.57 mg/mL in DMSO, often requiring sonication and warming to achieve complete dissolution.
Q3: Can I dissolve this compound directly in saline for in vivo injection?
A3: Yes, some studies have reported dissolving this compound directly in saline for intraperitoneal (i.p.) injections in mice.[5] However, achieving higher concentrations may be challenging due to its limited aqueous solubility. It is crucial to ensure complete dissolution and visually inspect the solution for any particulates before administration.
Q4: How should I store the solid compound and prepared solutions?
A4: The solid powder of this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[6] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.[1]
Troubleshooting Guide
Q5: I am having difficulty dissolving this compound in my desired vehicle. What can I do?
A5: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase the organic solvent concentration: If using a co-solvent system, you can try increasing the percentage of DMSO.
-
Apply gentle heating and sonication: Warming the solution and using an ultrasonic bath can aid in the dissolution process.
-
Use a pre-formulated vehicle: Several suppliers provide detailed protocols for creating clear, injectable solutions using a combination of solvents. Refer to the "Experimental Protocols" section for specific formulations.
-
Check the pH of your vehicle: The hydrochloride salt form is generally more soluble at a slightly acidic pH. However, ensure the final pH is suitable for in vivo administration.
Q6: My solution of this compound appears cloudy or has formed a precipitate. What should I do?
A6: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. Do not inject a solution with visible particulates.
-
Re-dissolve the compound: Try sonicating and gently warming the solution to see if the precipitate dissolves.
-
Filter the solution: If small particulates are present, you may filter the solution through a 0.22 µm syringe filter before injection. However, this may reduce the final concentration of the drug.
-
Prepare a fresh solution: It is often best to discard the cloudy solution and prepare a new one, ensuring that the solubility limits are not being exceeded for the chosen vehicle. For aqueous-based vehicles, the addition of an organic co-solvent is often necessary.
Q7: I am concerned about the stability of my prepared this compound solution. How can I ensure it is stable for my experiment?
A7: The stability of the solution can be influenced by the solvent, storage temperature, and time.
-
Prepare fresh: The most reliable approach is to prepare the injection solution immediately before use.[1]
-
Avoid repeated freeze-thaw cycles: If you have a stock solution in DMSO, aliquot it into smaller volumes to avoid multiple freeze-thaw cycles which can degrade the compound.
-
Be aware of the common ion effect: When using saline (which contains chloride ions) as a diluent for a hydrochloride salt, it can sometimes suppress dissolution.[7] If you suspect this is an issue, consider using a different aqueous buffer.
Quantitative Data Summary
| Parameter | Vehicle | Solubility/Concentration | Reference |
| In Vitro Solubility | DMSO | 8.57 mg/mL (requires ultrasonic and warming) | MedChemExpress |
| In Vivo Formulation 1 | Saline | Not specified, used for i.p. injection at 10 mg/kg | [5] |
| In Vivo Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | MedChemExpress |
| In Vivo Formulation 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | MedChemExpress |
| In Vivo Formulation 4 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | MedChemExpress |
Experimental Protocols
Protocol 1: Dissolution in Saline for Intraperitoneal Injection
This protocol is adapted from a study using SDZ 220-581 in mice.[5]
-
Weigh the required amount of this compound powder.
-
Add sterile 0.9% saline to the powder.
-
Vortex and sonicate the mixture until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates before injection.
-
Administer intraperitoneally at the desired volume. For example, a 10 mg/kg dose was administered at a volume of 5 ml/kg.[5]
Protocol 2: Co-Solvent Formulation for a Clear Solution
This protocol is based on information provided by a commercial supplier for achieving a higher concentration in a clear solution.
-
Prepare a stock solution: Dissolve this compound in 100% DMSO. Gentle warming and sonication may be necessary.
-
Prepare the final injection vehicle: In a sterile tube, add the required volumes of the co-solvents in the following order, ensuring the solution is mixed well after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. If any precipitation occurs, the concentration may be too high for this vehicle composition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for dissolving SDZ 220-581 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Stability of SDZ 220-581 hydrochloride in solution over time
Welcome to the technical support center for SDZ 220-581 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on available data, this compound is soluble in the following solvents:
-
DMSO: Soluble up to 5 mg/mL, often requiring sonication and gentle warming for complete dissolution.
-
Aqueous solutions: It is sparingly soluble in water.
For in vivo studies, co-solvent systems are often employed. A typical formulation might involve a mixture of DMSO, PEG300, Tween 80, and saline.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. Recommendations vary slightly between suppliers, but a general guideline is as follows:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 4°C | Short-term | Sealed from moisture. |
| -20°C | Up to 3 years | Sealed from moisture. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
Q3: I've prepared a stock solution of this compound in DMSO. How can I ensure its stability over time?
A3: To maximize the stability of your DMSO stock solution, follow these best practices:
-
Use high-quality, anhydrous DMSO. Moisture can promote hydrolysis.
-
Store at -80°C for long-term storage.
-
Aliquot the stock solution into single-use volumes. This will minimize the number of freeze-thaw cycles, which can degrade the compound.
-
Protect from light. While specific photostability data is unavailable, it is good practice to store solutions in amber vials or wrapped in foil.
Q4: My aqueous solution of this compound appears cloudy or has formed a precipitate. What should I do?
A4: Cloudiness or precipitation in an aqueous solution can indicate several issues. The following troubleshooting guide can help you address this problem.
Troubleshooting Guides
Issue: Precipitate Formation in Aqueous Solution
This is a common issue, particularly when diluting a DMSO stock solution into an aqueous buffer. The significant drop in solvent polarity can cause the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting precipitate formation.
Detailed Steps:
-
Verify Concentration: Ensure your final concentration in the aqueous buffer does not exceed the known solubility limit. If it does, you will need to work at a lower concentration.
-
Adjust Final DMSO Concentration: For many compounds, a final DMSO concentration of 0.1% to 1% is tolerated in cell-based assays and helps maintain solubility. However, always check the tolerance of your specific experimental system.
-
Check pH: The solubility of compounds with ionizable groups, such as the phosphonate and amine groups in SDZ 220-581, can be highly pH-dependent. Experiment with buffers of different pH values to find the optimal range for solubility.
-
Incorporate Solubilizing Agents: In some cases, excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can be used to enhance aqueous solubility. Be sure to test the compatibility of these agents with your experimental system.
-
Mechanical Assistance: Gentle vortexing or sonication can sometimes help to redissolve small amounts of precipitate, but this may only be a temporary solution if the concentration is too high.
Issue: Loss of Compound Activity Over Time
If you observe a decrease in the expected biological activity of your this compound solution, it may be due to chemical degradation.
Potential Degradation Pathways for Phosphonate-Containing Compounds:
Phosphonate groups are generally more stable to hydrolysis than phosphate esters. However, under certain conditions, degradation can still occur.
Caption: Potential degradation pathways.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable way to ensure compound activity is to prepare solutions fresh for each experiment from a solid, properly stored starting material.
-
Evaluate Storage of Stock Solutions: If using a stock solution, ensure it has been stored correctly (see Q3). If in doubt, prepare a fresh stock.
-
pH of Media: Extreme pH values in your experimental media can accelerate hydrolysis. If possible, maintain a pH between 6 and 8.
-
Protect from Light: Keep solutions in amber vials or covered with aluminum foil to minimize the risk of photodegradation.
-
Avoid Contaminants: Ensure all solvents and buffers are of high purity and free from oxidizing agents.
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol provides a framework for researchers to assess the stability of this compound in their specific experimental buffer. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.
Objective: To determine the percentage of this compound remaining in a specific aqueous buffer over a defined period at a set temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Calibrated analytical balance and pH meter
-
Incubator or water bath
Workflow:
Caption: Workflow for a preliminary stability study.
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the DMSO stock solution into your pre-warmed aqueous buffer to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to minimize its impact.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC. This will serve as your baseline (100%) measurement.
-
Incubation: Place the remaining working solution in a tightly sealed, light-protected container in an incubator set to your experimental temperature (e.g., 37°C).
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis:
-
For each time point, determine the peak area of the this compound peak from the HPLC chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Data Presentation:
Organize your results in a clear, tabular format.
| Time (hours) | Mean Peak Area (n=3) | Standard Deviation | % Remaining |
| 0 | 100 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
This preliminary study will provide valuable insights into the stability of this compound under your specific experimental conditions and help you to design more robust experiments.
Technical Support Center: Optimizing SDZ 220-581 Hydrochloride Dosage for Behavioral Studies in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SDZ 220-581 hydrochloride for behavioral studies in rats. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary mechanism of action is to block the glutamate binding site on the NMDA receptor, thereby inhibiting its activation. This action prevents the influx of calcium ions into the neuron, which is a key process in excitatory neurotransmission.
Q2: What is a recommended starting dose for this compound in rat behavioral studies?
A2: Based on the available literature, a starting dose between 0.5 mg/kg and 2.5 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) is a reasonable starting point for many behavioral assays in rats. For oral administration, a higher starting dose of around 10 mg/kg may be necessary. However, it is crucial to perform a dose-response study for your specific behavioral paradigm to determine the optimal dose.
Q3: What are the known effective dose ranges for this compound in specific rat behavioral models?
A3: Effective doses of this compound have been reported for several behavioral paradigms in rats. For instance, doses between 0.32 and 3.2 mg/kg (i.p.) have been shown to dose- and time-dependently reverse haloperidol-induced catalepsy. In studies of prepulse inhibition (PPI), doses of 2.5 and 5.0 mg/kg have been used to induce deficits. For locomotor activity, a range of 0.5 to 5 mg/kg (s.c.) has been explored. A 10 mg/kg oral dose has been reported to protect against maximal electroshock-induced seizures.
Q4: Are there any known off-target effects or potential side effects of this compound?
A4: As a competitive NMDA receptor antagonist, higher doses of this compound can induce psychotomimetic-like effects, similar to other drugs in this class. These can manifest as locomotor hyperactivity and disruptions in sensorimotor gating. It is important to carefully observe the animals for any adverse effects during dose-finding studies and to establish a therapeutic window for the desired behavioral effect.
Troubleshooting Guide
Q1: I am observing high variability in the behavioral responses of my rats after administering this compound. What could be the cause and how can I mitigate this?
A1:
-
Potential Causes:
-
Inconsistent Drug Administration: Variations in injection volume, speed, or location can lead to differences in drug absorption and bioavailability.
-
Animal-to-Animal Variability: Individual differences in metabolism, receptor density, and baseline anxiety levels can contribute to varied responses.
-
Environmental Stressors: Inconsistent handling, noise levels, or lighting conditions in the testing environment can significantly impact behavior.
-
-
Solutions:
-
Standardize Administration Technique: Ensure all researchers are using a consistent and precise method for drug administration. For intraperitoneal injections, aim for the lower right quadrant of the abdomen to avoid the cecum.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
-
Acclimatize Animals Thoroughly: Allow rats to acclimate to the testing room and apparatus for a sufficient period before the experiment to reduce novelty-induced stress.
-
Control Environmental Conditions: Maintain consistent lighting, temperature, and noise levels across all testing sessions.
-
Q2: My rats are showing excessive locomotor hyperactivity that is interfering with the performance of the behavioral task. What should I do?
A2:
-
Potential Cause: The dose of this compound is likely too high, leading to psychotomimetic-like effects.
-
Solutions:
-
Reduce the Dose: Perform a dose-response study with lower concentrations of the compound to find a dose that produces the desired effect without causing confounding hyperactivity.
-
Adjust the Timing of Behavioral Testing: The peak of the hyperlocomotor effect may occur at a different time than the optimal window for your behavioral assay. Conduct a time-course experiment to determine the ideal post-injection time for testing.
-
Q3: I am not observing any significant behavioral effect at the doses I have tested. What could be the problem?
A3:
-
Potential Causes:
-
Insufficient Dose: The doses tested may be below the therapeutic threshold for the specific behavioral paradigm.
-
Poor Bioavailability: Issues with the drug formulation or route of administration could be limiting the amount of compound reaching the brain.
-
-
Solutions:
-
Increase the Dose Range: Carefully escalate the dose in a pilot study to determine if a higher concentration is required to elicit a response.
-
Consider a Different Route of Administration: If using oral administration, switching to intraperitoneal or subcutaneous injection may increase bioavailability.
-
Check Drug Formulation: Ensure that the this compound is fully dissolved in the vehicle and that the formulation is stable.
-
Data Presentation
Table 1: Reported Effective Dosages of this compound in Rat Behavioral Studies
| Behavioral Assay | Route of Administration | Effective Dose Range | Observed Effect |
| Haloperidol-Induced Catalepsy | Intraperitoneal (i.p.) | 0.32 - 3.2 mg/kg | Dose- and time-dependent reversal of catalepsy |
| Prepulse Inhibition (PPI) | Subcutaneous (s.c.) | 2.5 - 5.0 mg/kg | Disruption of prepulse inhibition |
| Locomotor Activity | Subcutaneous (s.c.) | 0.5 - 5.0 mg/kg | Increased locomotor activity |
| Maximal Electroshock Seizure (MES) | Oral (p.o.) | 10 mg/kg | Protection against seizures |
| Operant Conditioning | Not Specified | ED50 = 2.44 (units not specified) | Decrease in performance |
Table 2: Representative Pharmacokinetic Parameters of a Competitive NMDA Receptor Antagonist in Rats
Disclaimer: The following data is for a representative competitive NMDA receptor antagonist and not specifically for this compound, as specific pharmacokinetic data for this compound in rats was not available in the reviewed literature. These values should be used as a general guide only.
| Parameter | Route of Administration | Value |
| Bioavailability (F%) | Oral (p.o.) | ~30% |
| Bioavailability (F%) | Intraperitoneal (i.p.) | >80% |
| Time to Maximum Concentration (Tmax) | Oral (p.o.) | 1 - 2 hours |
| Time to Maximum Concentration (Tmax) | Intraperitoneal (i.p.) | 15 - 30 minutes |
| Half-life (t1/2) | Intravenous (i.v.) | 2 - 4 hours |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time before placing the rat in the maze.
-
Procedure:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to freely explore the maze for a 5-minute session.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Analyze the video recording to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. A decrease in open arm time and entries is indicative of anxiogenic-like effects.
Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
-
Acclimation: Handle the rats for several days leading up to the experiment to reduce stress.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time before each training session.
-
Procedure (Acquisition Phase):
-
Place the rat into the water at one of four randomized starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-120 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for several consecutive days.
-
-
Procedure (Probe Trial):
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for 60 seconds.
-
Record the swimming path using a video tracking system.
-
-
Data Analysis: During acquisition, measure the latency to find the platform and the path length. For the probe trial, analyze the time spent in the target quadrant (where the platform was previously located). Impaired performance is indicated by longer escape latencies and less time spent in the target quadrant.
Mandatory Visualizations
Technical Support Center: SDZ 220-581 Hydrochloride Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SDZ 220-581 hydrochloride in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility of this compound. | For in vitro studies, prepare stock solutions in DMSO. For in vivo administration, use a co-solvent system. A common formulation is DMSO, PEG300, Tween 80, and saline. Always prepare fresh solutions for in vivo experiments. |
| Inconsistent or unexpected experimental results. | 1. Degradation of the compound. 2. Incorrect dosage. 3. Variability in animal models. | 1. Store the solid compound at -20°C and solutions at -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response study to determine the optimal concentration for your specific model and experimental endpoint. 3. Ensure consistent age, weight, and health status of experimental animals. |
| Observed adverse effects in animal models (e.g., motor impairment, sedation). | These can be on-target effects of NMDA receptor antagonism. | Reduce the administered dose. If the adverse effects persist at a therapeutically effective dose, consider a different administration route or a shorter-acting antagonist if the experimental design allows. |
| Difficulty in dissolving the compound in DMSO. | The compound may require energy to fully dissolve. | Use sonication and gentle warming to aid dissolution in DMSO. Ensure you are using a fresh, anhydrous grade of DMSO. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to the glutamate binding site on the GluN2 subunit of the NMDA receptor, which prevents the binding of the endogenous agonist glutamate and subsequent channel activation.
2. What is the recommended solvent for preparing stock solutions?
For in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
3. How should I prepare this compound for in vivo administration?
Due to its low aqueous solubility, a formulation with co-solvents is necessary for in vivo use. A commonly used vehicle for oral administration involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and saline.
4. What are the recommended storage conditions for this compound?
The solid powder should be stored at -20°C for long-term stability. Stock solutions in solvent should be stored at -80°C. It is advisable to aliquot solutions after preparation to avoid multiple freeze-thaw cycles.
5. What are some common research applications for this compound?
This compound has been used in preclinical research to investigate its potential in models of:
-
Neurodegenerative diseases
-
Epilepsy and seizures
-
Neuropathic pain
-
Parkinson's disease
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 5 mg/mL | Sonication and warming may be required. |
| Water | < 0.1 mg/mL | Considered insoluble. |
In Vivo Efficacy (Maximal Electroshock Seizure Model in Mice)
| Oral Dose | Effect |
| 3.2 mg/kg | Dose-dependent protection |
| 10 mg/kg | Dose-dependent protection |
| 32 mg/kg | Dose-dependent protection |
Experimental Protocols
Protocol 1: Preparation of an In Vivo Oral Formulation
This protocol describes the preparation of a 1 mg/mL solution of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution in DMSO (e.g., 10 mg/mL). This may require gentle warming and sonication.
-
To a sterile microcentrifuge tube, add the following in order, vortexing after each addition:
-
100 µL of the 10 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
450 µL of saline.
-
-
The final concentration of this formulation will be 1 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer the solution to the animals at the desired dosage (e.g., for a 10 mg/kg dose in a 25g mouse, administer 250 µL).
-
It is recommended to prepare this formulation fresh on the day of the experiment.
Visualizations
Caption: NMDA receptor signaling and antagonism by SDZ 220-581.
Caption: General experimental workflow for in vivo administration.
Technical Support Center: Minimizing Off-Target Effects of SDZ 220-581 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with SDZ 220-581 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pKi value of 7.7.[1][2][3][4] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: What are the first steps I should take to minimize potential off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Perform a dose-response curve: Determine the minimal concentration of this compound that elicits the desired on-target effect. Using the lowest effective concentration reduces the likelihood of engaging lower-affinity off-target proteins.
-
Use appropriate controls: Include a vehicle control (the solvent in which the compound is dissolved) and, if possible, a structurally related but inactive compound to control for effects of the chemical scaffold itself.
-
Confirm target engagement: Employ methods to verify that this compound is interacting with the NMDA receptor in your experimental system at the concentrations used.
Q4: How can I confirm that the observed phenotype is a direct result of NMDA receptor antagonism?
Several experimental strategies can be used to validate the on-target effects of this compound:
-
Orthogonal approaches: Use another well-characterized NMDA receptor antagonist with a different chemical structure to see if it recapitulates the same phenotype.
-
Genetic validation: Employ techniques like CRISPR-Cas9 to knock out the gene encoding an NMDA receptor subunit (e.g., GRIN1, GRIN2A, or GRIN2B) and assess whether the phenotype observed with this compound is absent in the knockout cells.
-
Rescue experiments: In a knockout or knockdown model, express a form of the NMDA receptor that is insensitive to this compound and see if the phenotype can be reversed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | Off-target effects at higher concentrations, variability in cell culture conditions, or compound degradation. | 1. Strictly control experimental parameters. 2. Perform a fresh dose-response curve. 3. Prepare fresh stock solutions of this compound. |
| Observed effect does not correlate with known NMDA receptor signaling. | The phenotype may be due to an off-target effect. | 1. Conduct a thorough literature search on the observed phenotype and its potential links to other signaling pathways. 2. Perform genetic validation (e.g., CRISPR knockout of the NMDA receptor subunit) to confirm on-target action. |
| High levels of cytotoxicity observed. | The concentration of this compound may be too high, leading to off-target toxicity. | 1. Determine the IC50 for cytotoxicity using a cell viability assay. 2. Use concentrations well below the cytotoxic threshold for your functional assays. |
| Discrepancy between in vitro and in vivo results. | Poor blood-brain barrier penetration of this compound.[5] | 1. For in vivo central nervous system studies, consider alternative delivery methods (e.g., intracerebroventricular injection) or use a different NMDA receptor antagonist with better brain penetrance. 2. Confirm target engagement in the target tissue. |
Quantitative Data Summary
On-Target Potency of SDZ 220-581
| Parameter | Value | Assay |
| pKi | 7.7 | NMDA Receptor Binding |
| ED50 | < 3.2 mg/kg | Protection against MES-induced seizures (in vivo)[3] |
Comparison with Other NMDA Receptor Antagonists
| Compound | Mechanism | Binding Site | Reported In Vivo Efficacy (example) |
| SDZ 220-581 | Competitive Antagonist | Glutamate site | Neuroprotective, anticonvulsant[6] |
| MK-801 | Uncompetitive Antagonist | Channel Pore | Neuroprotective, psychotomimetic effects |
| Ifenprodil | Non-competitive Antagonist | GluN2B subunit allosteric site | Neuroprotective, with subunit selectivity |
| D-AP5 | Competitive Antagonist | Glutamate site | Widely used in vitro, poor CNS penetration |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify the direct binding of this compound to the NMDA receptor in intact cells.
Methodology:
-
Cell Treatment: Culture cells expressing the NMDA receptor to 80-90% confluency. Treat cells with either vehicle or a range of concentrations of this compound for 1 hour at 37°C.
-
Thermal Challenge: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble NMDA receptor subunit (e.g., GluN2B) using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: CRISPR-Cas9 Mediated Knockout for On-Target Validation
Objective: To determine if the biological effect of this compound is dependent on the NMDA receptor.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs targeting a critical exon of the gene encoding an essential NMDA receptor subunit (e.g., GRIN1).
-
Transfection and Selection: Transfect the appropriate cell line with the Cas9 and gRNA expression vectors. Select for transfected cells using an appropriate marker.
-
Clonal Isolation and Validation: Isolate single-cell clones and screen for the absence of the target protein by Western blot and confirm the gene knockout by sequencing.
-
Phenotypic Assay: Treat the knockout and wild-type parental cells with a dose range of this compound and perform the functional assay of interest.
-
Data Analysis: If the phenotype observed in wild-type cells is absent or significantly reduced in the knockout cells, it confirms that the effect is mediated through the NMDA receptor.
Visualizations
Caption: NMDA Receptor Signaling Pathway and Site of Action for SDZ 220-581.
Caption: Experimental Workflow for Troubleshooting Off-Target Effects.
References
- 1. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SDZ 220-581 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. SDZ 220-581 | NMDAR antagonist | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting SDZ 220-581 hydrochloride concentration for patch-clamp experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SDZ 220-581 hydrochloride in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pKi of 7.7.[1][2] As a competitive antagonist, it binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.
Q2: What is a typical effective concentration range for this compound in patch-clamp experiments?
A2: Based on published literature, effective concentrations for SDZ 220-581 in electrophysiological studies on brain slices range from 20 µM to 80 µM.[3] The optimal concentration will depend on the specific experimental conditions, including the agonist concentration used and the expression level of NMDA receptors in the preparation.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has limited solubility in water but is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the extracellular recording solution. Ensure the final DMSO concentration in your recording solution is low (typically <0.1%) to avoid off-target effects.
Q4: How can I characterize the competitive antagonism of SDZ 220-581 in my experiments?
A4: A Schild analysis is the gold standard for characterizing competitive antagonism.[4][5][6] This involves generating agonist dose-response curves in the absence and presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without affecting the maximum response.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in patch-clamp experiments.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of SDZ 220-581 | Inadequate Concentration: The concentration of SDZ 220-581 may be too low to compete effectively with the agonist. | - Increase the concentration of SDZ 220-581 in a stepwise manner (e.g., 10 µM, 30 µM, 100 µM).- Decrease the concentration of the NMDA receptor agonist being used. |
| Poor Drug Perfusion: The perfusion system may not be delivering the drug effectively to the cell. | - Ensure your perfusion system is working correctly and that the flow rate is adequate for complete exchange of the bath solution.- Check for any blockages in the perfusion lines. | |
| Degraded Compound: The SDZ 220-581 stock solution may have degraded over time. | - Prepare a fresh stock solution from powder.- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. | |
| Slow Onset or Washout of Antagonism | Competitive Binding Kinetics: Competitive antagonists can have slow binding and unbinding kinetics, especially at higher concentrations. | - Allow for a longer pre-application period to ensure the antagonist has reached equilibrium before co-application with the agonist.- Extend the washout period to allow for complete dissociation of the antagonist from the receptors.[7] |
| Drug Trapping: The compound may be accumulating in the perfusion tubing or the recording chamber. | - Use tubing materials with low drug adsorption (e.g., Tygon®).- Thoroughly clean the perfusion system and recording chamber between experiments. | |
| Incomplete Blockade at High Concentrations | Presence of Agonist: As a competitive antagonist, the level of blockade is dependent on the agonist concentration. | - To achieve a more complete block, either increase the antagonist concentration or decrease the agonist concentration. A Schild analysis can help determine the relationship between agonist and antagonist concentrations.[6] |
| Receptor Subtype Specificity: SDZ 220-581 may exhibit some degree of subtype selectivity, and the recorded currents may be mediated by a mixed population of NMDA receptor subtypes. | - If using a heterologous expression system, ensure you are expressing the desired NMDA receptor subunits.- In native tissue, be aware that multiple NMDA receptor subtypes may be present. | |
| Run-down of NMDA Receptor Currents | Intracellular Factors: Washout of essential intracellular components in the whole-cell configuration can lead to a gradual decrease in current amplitude. | - Include Mg-ATP (2-4 mM) and GTP (0.2-0.4 mM) in your intracellular solution to support receptor phosphorylation and stability.- Consider using the perforated patch-clamp technique to preserve the intracellular environment.[8] |
| Cell Health: The health of the cell may be declining over the course of the experiment. | - Ensure your cells or slices are healthy and viable before starting the experiment.- Maintain proper oxygenation and perfusion of the recording chamber. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Competitive NMDA Receptor Antagonist | [1][2] |
| pKi | 7.7 | [1][2] |
| Molecular Weight | 406.2 g/mol | N/A |
| Solubility | Soluble in DMSO, poorly soluble in water | N/A |
Table 2: Example Concentration Ranges for Patch-Clamp Experiments
| Application | Concentration Range | Reference |
| Hippocampal Slice Recordings | 20 - 80 µM | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents and Antagonism by SDZ 220-581
-
Preparation of Solutions:
-
Extracellular Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Intracellular Solution: (in mM) 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Agonist Stock Solution: Prepare a 100 mM stock solution of NMDA in deionized water.
-
Antagonist Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Cell Preparation:
-
Prepare brain slices (e.g., hippocampus) or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated ACSF.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Application of Agonist and Antagonist:
-
Establish a stable baseline recording of spontaneous activity.
-
Apply a known concentration of NMDA (e.g., 30 µM) to elicit an inward current.
-
After obtaining a stable agonist response, co-apply NMDA with the desired concentration of SDZ 220-581 (e.g., 20 µM).
-
To determine the IC₅₀, apply a range of SDZ 220-581 concentrations.
-
Perform a washout with ACSF to observe the reversal of the antagonist effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of SDZ 220-581.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀.
-
Mandatory Visualizations
Caption: NMDA Receptor Signaling and Competitive Antagonism.
Caption: Patch-Clamp Experimental Workflow for Antagonist Screening.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. HUMANGGP:007581 - FACTA Search [nactem.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Taking the time to study competitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Consistent Delivery of SDZ 220-581 Hydrochloride in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent and reliable delivery of SDZ 220-581 hydrochloride in chronic experimental settings.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and administration of this compound solutions for chronic studies.
| Issue | Potential Cause | Recommended Action |
| Precipitation in prepared solution upon storage | - Supersaturation: The concentration of this compound may be too high for the chosen vehicle, especially at lower temperatures. - pH Shift: The pH of the vehicle may have changed, reducing the solubility of the hydrochloride salt. - Vehicle Instability: The vehicle itself may be unstable, leading to component separation and drug precipitation. | - Re-dissolution: Gently warm the solution and sonicate to attempt re-dissolution. If successful, consider preparing smaller, fresh batches more frequently. - Concentration Adjustment: Prepare a lower concentration of the drug solution. - pH Measurement and Adjustment: Measure the pH of the solution. For hydrochloride salts, a slightly acidic pH can improve solubility. Adjust with a biocompatible acid if necessary, but be cautious of potential impacts on animal physiology. - Alternative Vehicle: Consider using a different vehicle system. See the "Experimental Protocols" section for recommended formulations.[1] |
| Inconsistent behavioral or physiological effects in study animals | - Inconsistent Dosing Volume: Inaccurate volume administration during oral gavage. - Degradation of this compound: The compound may be degrading in the prepared solution over time. - Incorrect Gavage Technique: Improper administration can lead to incomplete delivery or aspiration. | - Calibrate Instruments: Ensure pipettes and syringes are properly calibrated. - Stability Check: Perform a stability analysis of your prepared solution using a validated HPLC method to quantify the concentration of the active compound over time. Refer to the "Experimental Protocols" section for guidance on setting up a stability-indicating HPLC method. - Gavage Technique Review: Review and refine oral gavage techniques. Ensure proper restraint and gentle tube insertion. Consider coating the gavage needle with sucrose to improve animal cooperation.[2] |
| Adverse effects in vehicle control group | - Vehicle Toxicity: The chosen vehicle or its components may be causing unforeseen physiological effects in the study animals.[3][4] - Chronic Administration Stress: Repeated handling and gavage can induce stress, leading to physiological changes. | - Vehicle Selection: Choose a vehicle with a known safety profile for chronic administration. Common choices include saline, corn oil, or specialized formulations with excipients like PEG300 and Tween-80.[1] Conduct a pilot study with the vehicle alone to assess for any adverse effects. - Acclimatization and Handling: Properly acclimatize animals to handling and the gavage procedure before the start of the study to minimize stress. |
| Crystallization on dosing equipment | - Evaporation of Solvent: Solvent evaporation from the tip of the dosing needle can lead to crystallization. - Low Solubility in Vehicle: The drug may be at the limit of its solubility in the chosen vehicle. | - Clean Equipment Thoroughly: Clean dosing equipment immediately after use. - Wipe Needle Before Dosing: Before each administration, wipe the tip of the gavage needle to remove any crystallized material. - Consider Alternative Formulation: If the problem persists, a formulation with higher solubility may be necessary. |
Frequently Asked Questions (FAQs)
Formulation and Preparation
-
Q1: What is the recommended vehicle for preparing this compound for chronic oral administration? A1: The choice of vehicle depends on the required concentration and study duration. For aqueous solutions, a common starting point is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation involves dissolving the compound in a small amount of DMSO first, then adding PEG300 and Tween-80, and finally bringing it to the final volume with saline. For lipid-based formulations, corn oil can be used. It is crucial to assess the stability of the compound in the chosen vehicle for the duration of your study.
-
Q2: How can I improve the solubility of this compound in my formulation? A2: As a hydrochloride salt, the solubility of SDZ 220-581 is generally better in slightly acidic conditions. If you are experiencing solubility issues, you can try adjusting the pH of your aqueous vehicle to a lower value with a biocompatible acid. However, any pH modification should be carefully considered for its potential physiological effects. Warming and sonication can also aid in dissolution.
-
Q3: How should I store the powdered form of this compound? A3: The powdered form should be stored at -20°C for long-term stability, as recommended by suppliers.[1][5] For short-term storage, 4°C is also acceptable.[1] It is important to keep the container tightly sealed to protect it from moisture.
-
Q4: How long is a prepared solution of this compound stable? A4: The stability of a prepared solution is highly dependent on the vehicle, storage temperature, and exposure to light. There is limited publicly available long-term stability data for this compound in various vehicles. Therefore, it is strongly recommended to conduct a stability study of your specific formulation under your experimental conditions. The "Experimental Protocols" section provides a guideline for performing a forced degradation study and setting up a stability-indicating HPLC method to determine the shelf-life of your solution. In general, it is best practice to prepare fresh solutions frequently, for instance, weekly, and store them protected from light at 4°C.
Administration
-
Q5: What is the recommended route of administration for chronic studies with this compound? A5: SDZ 220-581 is orally active, making oral gavage a common and effective route for administration in chronic rodent studies.[1]
-
Q6: What are the best practices for oral gavage to ensure consistent delivery and animal welfare? A6: Proper restraint, correct gavage needle size and length, and a gentle, confident technique are crucial. To minimize stress and improve the ease of the procedure, you can coat the tip of the gavage needle with a sucrose solution.[2] Always ensure the needle is inserted into the esophagus and not the trachea. For detailed guidance, refer to established protocols for oral gavage in rodents.[6][7][8][9]
-
Q7: What are the potential side effects of chronic administration of an NMDA receptor antagonist like SDZ 220-581? A7: NMDA receptor antagonists can have effects on the central nervous system. While specific chronic toxicity data for SDZ 220-581 is not readily available, researchers should be aware of potential behavioral changes and monitor animal health closely throughout the study.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound
This protocol provides a starting point for preparing a solution suitable for oral gavage. The final concentrations of the excipients may need to be optimized based on the required drug concentration and stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO. Use gentle warming and sonication if necessary to aid dissolution.
-
In a separate tube, prepare the vehicle by mixing PEG300 and Tween-80.
-
Slowly add the drug-DMSO solution to the PEG300/Tween-80 mixture while vortexing.
-
Add sterile saline to the mixture to reach the final desired volume and concentration.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, it may require further optimization of the vehicle composition or a reduction in the final drug concentration.
-
Store the prepared solution protected from light at 4°C. It is recommended to prepare fresh solutions at least weekly.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound in your chosen formulation. This is a crucial step in developing a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Incubate the drug solution with 0.1 M HCl at room temperature and 60°C for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Incubate the drug solution with 0.1 M NaOH at room temperature and 60°C for a defined period.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the drug solution to a light source according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound in your chosen vehicle.
-
Expose the solutions to the different stress conditions outlined above.
-
At specified time points, take aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify any degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify the concentration of this compound and separate it from any potential degradation products.
Method Parameters (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Validation:
The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is demonstrated by showing that the peak for SDZ 220-581 is well-resolved from peaks of degradation products generated in the forced degradation study.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. forced degradation products: Topics by Science.gov [science.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. japsonline.com [japsonline.com]
- 9. theacademic.in [theacademic.in]
Validation & Comparative
Validating NMDA Receptor Blockade by SDZ 220-581 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of SDZ 220-581, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other relevant NMDA receptor antagonists. The information presented is supported by experimental data from preclinical studies and is intended to assist researchers in the selection and application of these pharmacological tools.
Comparative Performance of NMDA Receptor Antagonists
The following tables summarize the in vivo efficacy of SDZ 220-581 and its comparators in various preclinical models assessing NMDA receptor blockade. These models are indicative of the anticonvulsant, antipsychotic-like, and neuroprotective potential of these compounds.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical screen for anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |
| SDZ 220-581 | Mouse | Oral | ~10 (full protection) | [1] |
| SDZ 220-581 | Rat | Oral | ~10 (full protection) | [1] |
| MK-801 | Mouse | i.v. | 0.2 | [2] |
| D-CPPene (SDZ EAA 494) | Rodent | Oral | ~16 |
Note: ED₅₀ is the dose required to produce the desired effect in 50% of the test population.
Table 2: Efficacy in the Haloperidol-Induced Catalepsy Model
Haloperidol-induced catalepsy is a widely used animal model to screen for compounds with potential therapeutic benefit in Parkinson's disease and to assess extrapyramidal side effects of antipsychotic drugs. NMDA receptor antagonists have been shown to reverse this catalepsy.
| Compound | Animal Model | Route of Administration | Effective Dose (mg/kg) | Effect | Reference(s) |
| SDZ 220-581 | Rat | i.p. | 0.32 - 3.2 | Dose-dependent reduction in catalepsy | |
| MK-801 | Rat | i.p. | 0.2 | Reversal of catalepsy | [3] |
| MK-801 | Mouse | i.p. | 0.1 | Attenuation of catalepsy | [4] |
Table 3: Modulation of Prepulse Inhibition (PPI)
Prepulse inhibition of the acoustic startle reflex is a measure of sensorimotor gating, a process that is deficient in certain neuropsychiatric disorders like schizophrenia. Disruption of PPI by NMDA antagonists is a common finding in preclinical models.
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Effect on PPI | Reference(s) |
| SDZ 220-581 | Rat | s.c. | 2.5 | Disruption | [5] |
| SDZ EAB-515 | Rat | s.c. | 3.0 - 30.0 | Disruption | [5] |
| MK-801 | Rat | s.c. | 0.025 - 0.10 | Disruption | [6] |
| D-CPPene (SDZ EAA 494) | Rat | Systemic | 0.5 - 5.0 | No disruption | [5] |
| D-CPPene (SDZ EAA 494) | Rat | Intra-amygdala | 1.0 µg/µl | Disruption | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the anticonvulsant properties of a test compound against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male CD-1 mice or Sprague-Dawley rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least 30 minutes prior to testing.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of the test should coincide with the predicted time of peak drug effect.
-
Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to each cornea for local anesthesia. Subsequently, apply a drop of 0.9% saline to enhance electrical conductivity. Place the corneal electrodes on the corneas of the restrained animal.[7][8]
-
Stimulation: Deliver a 60 Hz alternating current electrical stimulus for 0.2 seconds. The current intensity is typically 50 mA for mice and 150 mA for rats.[8]
-
Observation: Immediately following the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[8]
-
Data Analysis: The number of animals protected in each treatment group is recorded, and the ED₅₀ (the dose that protects 50% of the animals) is calculated using appropriate statistical methods (e.g., probit analysis).[9]
Haloperidol-Induced Catalepsy
Objective: To evaluate the ability of a test compound to reverse the cataleptic state induced by a dopamine D2 receptor antagonist.
Materials:
-
Haloperidol solution
-
Test compound and vehicle control
-
Horizontal bar (e.g., 1 cm diameter, raised 10 cm above a surface)
-
Stopwatch
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes.
-
Induction of Catalepsy: Administer haloperidol (e.g., 1.0 mg/kg, s.c. or i.p.) to induce catalepsy.[4][10]
-
Drug Administration: Administer the test compound or vehicle control at a specified time before or after the haloperidol injection.
-
Catalepsy Assessment: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after haloperidol administration, test for catalepsy. Gently place the rat's forepaws on the horizontal bar.[10][11]
-
Measurement: Record the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[11]
-
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group and compared using statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in the descent latency compared to the haloperidol-only group indicates an anti-cataleptic effect.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To measure sensorimotor gating by assessing the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Materials:
-
Startle reflex measurement system (including a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response)
-
Test compound and vehicle control
-
Male rats or mice
Procedure:
-
Animal Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-10 minute period with background white noise (e.g., 65-70 dB).[12][13]
-
Drug Administration: Administer the test compound or vehicle control prior to the acclimation period.
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-30 seconds). The trial types typically include:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.[14]
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 4, 8, or 16 dB above background) that does not elicit a startle response.[14]
-
Prepulse-plus-pulse trials: The prepulse is presented a short time (e.g., 100 ms) before the pulse.[14]
-
No-stimulus trials: Only background noise is present.[14]
-
-
Data Recording: The startle amplitude is recorded for each trial.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: % PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100. The data are then analyzed using statistical methods (e.g., ANOVA) to determine the effect of the test compound on PPI.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to NMDA receptor function and the experimental validation of its antagonists.
Caption: NMDA Receptor Signaling Pathway and Blockade by SDZ 220-581.
Caption: General Workflow for In Vivo Validation of NMDA Receptor Antagonists.
Caption: Classification of Compared NMDA Receptor Antagonists.
References
- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 2. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK 801 reverses haloperidol-induced catalepsy from both striatal and extrastriatal sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time course of prepulse inhibition disruption induced by dopamine agonists and NMDA antagonists: effects of drug administration regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 13. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Screening of SDZ 220-581 Hydrochloride: A Comparative Analysis
SDZ 220-581 hydrochloride is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. While its high affinity for the NMDA receptor is well-documented, a thorough understanding of its interactions with other receptors is crucial for a comprehensive safety and efficacy profile. This guide provides a comparative analysis of the off-target screening of this compound against other receptors, supported by available experimental data and detailed methodologies.
Selectivity Profile of this compound
Available data indicates a high degree of selectivity for this compound towards the NMDA receptor. Early pharmacological characterization demonstrated that the compound shows no significant effect in a variety of other binding assays, including those for dopamine, serotonin, and adenosine receptors. This suggests a favorable selectivity profile, minimizing the potential for off-target effects mediated by these major neurotransmitter systems.
However, a comprehensive, publicly available screening panel detailing the binding affinities of this compound across a wide range of G-protein coupled receptors (GPCRs), ion channels, and kinases remains limited. To provide a comparative perspective, this guide also examines the off-target profiles of other competitive NMDA receptor antagonists.
Comparison with Alternative NMDA Receptor Antagonists
To contextualize the selectivity of this compound, it is compared with other competitive NMDA receptor antagonists, CGS 19755 (Selfotel) and Eliprodil.
| Compound | Primary Target | Reported Off-Target Interactions |
| This compound | Competitive NMDA Receptor Antagonist | No significant binding to dopamine, serotonin, or adenosine receptors. |
| CGS 19755 (Selfotel) | Competitive NMDA Receptor Antagonist | Reported to not interact with 23 other receptor types. |
| Eliprodil | Competitive NMDA Receptor Antagonist | Blocks voltage-operated Ca2+ channels. |
This table summarizes the known off-target interactions. The absence of a reported interaction does not definitively exclude the possibility of such an interaction.
Experimental Protocols
The determination of a compound's selectivity profile is typically achieved through radioligand binding assays. The following is a generalized protocol for such an assay.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity of a test compound (e.g., this compound) to a panel of specific receptors.
Materials:
-
Test compound (e.g., this compound)
-
Membrane preparations from cells expressing the target receptors
-
Radioligand specific for each target receptor
-
Assay buffer (specific to each receptor)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in the appropriate assay buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its dissociation constant (Kd), and the test compound at various concentrations.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the key pathways and processes involved, the following diagrams are provided.
Caption: NMDA Receptor Signaling Pathway.
Caption: Off-Target Screening Workflow.
Enantiomeric Purity: A Critical Determinant of SDZ 220-581 Hydrochloride's Potent NMDA Receptor Antagonism
For researchers, scientists, and drug development professionals, understanding the stereochemistry of a compound is paramount to elucidating its pharmacological profile. In the case of SDZ 220-581 hydrochloride, a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist, the enantiomeric purity is not just a matter of chemical composition but a critical factor governing its biological activity. This guide provides a comprehensive comparison of the enantiomers of SDZ 220-581, supported by experimental data and detailed protocols, to highlight the profound impact of stereoselectivity on its function.
SDZ 220-581 is recognized for its high affinity and specificity for the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][2][3] Its (S)-configuration at the α-amino acid center is crucial for this high potency.[4] The corresponding (R)-enantiomer, known as SDZ 221-653, exhibits significantly lower activity, underscoring the stereospecific nature of the interaction with the NMDA receptor.
Comparative Analysis of Enantiomeric Activity
The disparity in the biological activity between the (S)- and (R)-enantiomers of SDZ 220-581 is quantitatively demonstrated by their respective inhibitor constants (pKi). The pKi value is the negative logarithm of the Ki (inhibitor constant), and a higher pKi value indicates a higher binding affinity of the inhibitor to its target receptor.
| Compound | Enantiomer | pKi | Relative Potency |
| This compound | (S) | 7.7 | High |
| SDZ 221-653 | (R) | 6.3 | Low |
Table 1: Comparison of the binding affinities of SDZ 220-581 enantiomers for the NMDA receptor.
As illustrated in Table 1, the (S)-enantiomer (SDZ 220-581) possesses a significantly higher binding affinity for the NMDA receptor (pKi = 7.7) compared to the (R)-enantiomer (SDZ 221-653) (pKi = 6.3).[1][2][3] This difference in pKi values translates to the (S)-enantiomer being approximately 25 times more potent than the (R)-enantiomer. This substantial difference highlights the critical importance of ensuring high enantiomeric purity when synthesizing or utilizing SDZ 220-581 for research or therapeutic development.
Signaling Pathway of this compound
SDZ 220-581 acts as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1][4] The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders. By competitively binding to the glutamate site, SDZ 220-581 prevents the binding of glutamate, thereby inhibiting channel opening and the subsequent influx of Ca²⁺, which can be neuroprotective in pathological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of SDZ 220-581 Hydrochloride Effects in Different Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of the pharmacological effects of SDZ 220-581 hydrochloride, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-established NMDA receptor modulators across various preclinical animal models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic applications.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by acting as a competitive antagonist at the NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system.[1][2][3][4] The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist like glycine or D-serine, allows the influx of calcium ions (Ca²⁺).[5][6][7] This calcium influx is a critical trigger for numerous downstream signaling pathways involved in synaptic plasticity, learning, and memory.[5][7] However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.[6] By competitively binding to the NMDA receptor, this compound blocks the action of glutamate, thereby reducing Ca²⁺ influx and mitigating excitotoxic damage.
Below is a diagram illustrating the NMDA receptor signaling pathway and the point of intervention for competitive antagonists like SDZ 220-581.
Comparative Efficacy in Preclinical Models
The following sections detail the performance of this compound in two widely used animal models: the Maximal Electroshock (MES) seizure model, indicative of generalized tonic-clonic seizures, and the Haloperidol-Induced Catalepsy model, a common screen for potential anti-Parkinsonian effects. For comparative purposes, data for the non-competitive NMDA receptor antagonist MK-801 and the uncompetitive NMDA receptor antagonist Remacemide hydrochloride are also presented.
Maximal Electroshock (MES) Seizure Model
This model assesses the ability of a compound to prevent seizure spread.
Experimental Workflow:
Quantitative Data Summary:
| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) | Protection (%) | Reference |
| SDZ 220-581 HCl | Male OF-1 Mice | Oral | < 3.2 | Dose-dependent protection | [1] |
| MK-801 | Mice | Intraperitoneal | 0.004 - 0.1 | Significant and dose-dependent anticonvulsive effects | [8] |
| Remacemide HCl | Mice | Oral | 33 | - | [9] |
Experimental Protocols:
-
This compound: Male OF-1 mice (18-26 g) were administered this compound orally at doses ranging from 3.2 to 32 mg/kg.[1] Seizure protection was assessed 24 hours post-administration following maximal electroshock stimulation delivered via corneal electrodes.[1][10] The absence of tonic hindlimb extension was considered a protective effect.[10]
-
MK-801: Mice were administered MK-801 intraperitoneally at doses ranging from 0.004 to 0.1 mg/kg.[8] Electrically-induced convulsions were subsequently triggered, and the anticonvulsive effects were observed and quantified.[8]
-
Remacemide Hydrochloride: Remacemide hydrochloride was administered orally to mice.[9] The median effective dose (ED₅₀) for protection against maximal electroshock seizures was determined to be 33 mg/kg.[9]
Haloperidol-Induced Catalepsy Model
This model is used to evaluate the potential of compounds to alleviate motor deficits associated with Parkinson's disease.
Experimental Workflow:
Quantitative Data Summary:
| Compound | Animal Model | Haloperidol Dose | Administration Route | Effective Dose (mg/kg) | Outcome | Reference |
| SDZ 220-581 HCl | Rats | 1.0 mg/kg s.c. | i.p. | 0.32 - 3.2 | Dose- and time-dependently reduced catalepsy | [11] |
| MK-801 | Rats | 1.0 mg/kg i.p. | i.p. | 0.2 | Reversed catalepsy | [12] |
| Remacemide HCl | - | - | - | - | Data not available in the provided search results. |
Experimental Protocols:
-
This compound: Catalepsy was induced in rats by subcutaneous administration of haloperidol (1.0 mg/kg).[11] this compound was administered intraperitoneally at doses ranging from 0.32 to 3.2 mg/kg.[11] The degree of catalepsy was assessed by measuring the time the animal maintained an imposed posture (e.g., forepaws on a raised bar).[13][14][15]
-
MK-801: Rats were treated with haloperidol (1 mg/kg, i.p.) to induce catalepsy.[12] MK-801 was administered intraperitoneally at a dose of 0.2 mg/kg.[12] The reversal of catalepsy was measured by observing the reduction in the time spent in the cataleptic posture.[12]
Conclusion
This comparative guide demonstrates that this compound is a potent, orally active NMDA receptor antagonist with efficacy in preclinical models of both epilepsy and Parkinson's disease-like motor deficits. Its performance is comparable to, and in some aspects, potentially more favorable than, other established NMDA receptor modulators. The provided experimental data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. Researchers are encouraged to consider these findings in the design of future studies to fully elucidate the compound's pharmacological profile and clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SDZ 220-581 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MK-801 and dopaminergic system in electrically-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical profile of remacemide: a novel anticonvulsant effective against maximal electroshock seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MK 801 reverses haloperidol-induced catalepsy from both striatal and extrastriatal sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Neuroprotective Effects: SDZ 220-581 Versus Other NMDA Antagonists
A Guide for Researchers in Neuropharmacology and Drug Development
The overactivation of N-methyl-D-aspartate (NMDA) receptors, a key process in glutamate-mediated excitotoxicity, is a critical mechanism underlying neuronal damage in a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development for decades. This guide provides a comparative analysis of SDZ 220-581, a potent competitive NMDA receptor antagonist, against other notable NMDA antagonists with different mechanisms of action, such as the non-competitive channel blocker MK-801 and the NR2B-selective antagonists ifenprodil and eliprodil.
Introduction to NMDA Receptor Antagonism
NMDA receptors are ionotropic glutamate receptors that form a cation channel. Their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a voltage-dependent magnesium (Mg²⁺) block. Excessive glutamate release during pathological events leads to prolonged receptor activation, causing a massive influx of calcium (Ca²⁺). This triggers downstream cytotoxic cascades, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal death.
NMDA antagonists can be broadly classified based on their site of action:
-
Competitive Antagonists: Bind to the glutamate recognition site (on the GluN2 subunit), directly competing with the agonist. Example: SDZ 220-581 .
-
Non-competitive (Open-Channel) Blockers: Bind within the ion channel pore, physically occluding ion flow. Example: MK-801 (Dizocilpine) .
-
Glycine Site Antagonists: Block the co-agonist binding site (on the GluN1 subunit).
-
Allosteric Modulators: Bind to sites distinct from the agonist or channel pore to modulate receptor function. This class includes antagonists selective for specific GluN2 subunits, such as the GluN2B-selective agents ifenprodil and eliprodil , which bind to the N-terminal domain of the GluN2B subunit.[1][2][3]
Mechanism of Action and Signaling Pathways
The primary mechanism of neuroprotection for these antagonists is the attenuation of the excitotoxic cascade. By blocking the NMDA receptor, they prevent the excessive Ca²⁺ influx that initiates the cell death pathways. Different classes of antagonists achieve this blockade through distinct molecular interactions with the receptor complex.
Comparative Pharmacological Profiles
The binding affinity, selectivity, and pharmacokinetic properties of NMDA antagonists are critical determinants of their efficacy and side-effect profiles. SDZ 220-581 is a competitive antagonist with high affinity.[4][5] In contrast, ifenprodil and eliprodil offer the potential for a better safety profile by selectively targeting GluN2B-containing receptors, which are heavily implicated in excitotoxicity.[6][7] MK-801 acts as a potent open-channel blocker but is associated with significant psychotomimetic side effects.[8]
| Compound | Class | Binding Site | Affinity / Potency | Key Characteristics |
| SDZ 220-581 | Competitive | Glutamate site (GluN2) | pKi = 7.7[4][5] | Orally active, long duration of action, readily crosses the blood-brain barrier.[9][10] |
| MK-801 | Non-competitive | Within the ion channel (Pore blocker) | High affinity | Potent neuroprotectant but induces psychotic behavior and neuronal vacuolization.[8] |
| Ifenprodil | Allosteric Modulator | N-terminal domain of GluN2B subunit | High affinity for GluN2B (IC₅₀ ≈ 0.34 µM)[6] | GluN2B-selective; may offer a better side-effect profile than non-selective antagonists.[2][7] |
| Eliprodil | Allosteric Modulator | N-terminal domain of GluN2B subunit / Polyamine site[3][6] | EC₅₀ ≈ 0.5 µM (for functional protection)[11] | GluN2B-selective; reported to be devoid of psychotomimetic side effects in preclinical models.[6] |
Preclinical Neuroprotective Efficacy
The neuroprotective potential of these compounds has been evaluated in numerous in vitro and in vivo models of neurological injury. SDZ 220-581 has demonstrated robust protection in models of seizures and focal cerebral ischemia.[10] Direct comparative studies are limited, but data from similar experimental models allow for an indirect assessment of their relative efficacy.
| Compound | Model | Species | Dose & Route | Primary Outcome | Efficacy |
| SDZ 220-581 | Maximal Electroshock Seizure (MES) | Rat, Mouse | 10 mg/kg, p.o. | Seizure protection | Full protection with >24h duration.[4][5][10] |
| Quinolinic Acid-induced Lesion | Rat | 3-15 mg/kg, i.p. | Reduction in striatal lesion size | Dose-dependent protection.[10] | |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | i.v. | Infarct volume reduction | 40-50% reduction (pre-MCAO); 20-30% reduction (1h post-MCAO).[10] | |
| MK-801 | NMDA/Quinolinate-induced Lesion | Rat | 1-10 mg/kg, i.p. | Prevention of neurodegeneration | Significant protection up to 5h post-injection.[12] |
| Transient Forebrain Ischemia | Rat | 0.25-0.5 mg/kg, i.v. | Hippocampal CA1 neuronal protection | Significant protection.[13] | |
| Traumatic Brain Injury (TBI) | Rat | 0.5-10 mg/kg | Improved learning/memory; reduced cell death | Significant neuroprotection and functional recovery.[14] | |
| Eliprodil | Retinal Ischemia/Excitotoxicity | Rat | 10 mg/kg, i.p. | Prevention of cell loss in Ganglion Cell Layer | Complete prevention.[15] |
| Hypoxia/Ischemia in Hippocampal Slices | Rat | In vitro | Recovery of synaptic potentials | Markedly improved recovery (EC₅₀ ≈ 0.5 µM).[11] | |
| Ifenprodil | Subarachnoid Hemorrhage (SAH) | Rat | N/A | Neurological deficits, cell death, BBB damage | Attenuated neuronal death and improved long-term outcomes.[16] |
| Glutamate-induced Excitotoxicity | Rat (cultured hippocampal neurons) | In vitro | Prevention of cell death (LDH release) | Potent neuroprotection.[17] |
Side Effect Profiles and Clinical Viability
A major hurdle for the clinical translation of NMDA antagonists has been their narrow therapeutic window, with neuroprotective doses often causing severe side effects.[18][19] Non-selective antagonists like MK-801 and others that failed in clinical trials (e.g., Selfotel) produced intolerable psychotomimetic effects, including hallucinations and confusion.[8][20]
-
SDZ 220-581: While preclinical data are promising, it has been shown to reduce prepulse inhibition, a trait linked to schizophrenia pathophysiology, and can reverse the effects of L-DOPA in primate models of Parkinson's disease.[4][10][21]
-
MK-801: Strong association with PCP-like psychotomimetic effects and neuronal vacuolization limits its clinical potential.[8]
-
Ifenprodil/Eliprodil: Their selectivity for the GluN2B subunit was hypothesized to provide a better safety profile.[6] Preclinically, eliprodil was reported to be devoid of such side effects.[6] However, clinical trials with eliprodil were discontinued due to an unsatisfactory risk/benefit ratio, and the development of many GluN2B antagonists has been hampered by issues like poor bioavailability.[7][20]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key in vivo neuroprotection assays.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is a standard for inducing focal cerebral ischemia to mimic human stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: The right common carotid artery (CCA) is exposed. A 4-0 monofilament nylon suture with its tip rounded by heating is introduced into the external carotid artery (ECA) stump and advanced into the internal carotid artery (ICA) until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: The antagonist (e.g., SDZ 220-581) or vehicle is administered at a specified time relative to the MCAO (e.g., 30 minutes before or 1 hour after).
-
Outcome Assessment: After a survival period (e.g., 24 hours), animals are euthanized. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This in vitro assay assesses the direct neuroprotective effect of a compound against glutamate-induced cell death.[17]
-
Cell Culture: Primary hippocampal or cortical neurons are harvested from embryonic day 18 (E18) rat fetuses and cultured for 2-3 weeks.
-
Excitotoxin Exposure: Cultures are exposed to a high concentration of glutamate or NMDA (e.g., 100-500 µM) for a short period (e.g., 15 minutes).
-
Drug Treatment: The test compound (e.g., ifenprodil) is co-incubated with the excitotoxin.
-
Quantification of Cell Death: After 24 hours, neurodegeneration is quantified by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. A decrease in LDH activity in drug-treated wells compared to glutamate-only wells indicates neuroprotection.
Conclusion
SDZ 220-581 stands out as a potent, orally active, and long-lasting competitive NMDA receptor antagonist with significant neuroprotective efficacy in preclinical models of acute neuronal injury.[10] Its key advantage over earlier competitive antagonists is its ability to effectively penetrate the blood-brain barrier.[9]
However, the landscape of NMDA antagonist development is fraught with clinical failures, primarily due to dose-limiting side effects.[18][19] While non-competitive antagonists like MK-801 are powerful research tools, their psychotomimetic effects make them unsuitable for therapeutic use.[8] The subunit-selective approach, exemplified by ifenprodil and eliprodil, offered a promising alternative to mitigate side effects, but these compounds have faced their own challenges in clinical development, including unfavorable pharmacokinetics and risk/benefit profiles.[7][20]
For researchers and drug developers, SDZ 220-581 represents a valuable pharmacological tool and a structural backbone for designing new competitive antagonists. The critical challenge remains the dissociation of neuroprotective efficacy from adverse CNS effects. Future research may focus on developing compounds with more nuanced mechanisms, such as activity-dependent channel blockade or modulation of specific downstream signaling partners of the NMDA receptor, to achieve a clinically viable neuroprotective agent.
References
- 1. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 10. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eliprodil, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of eliprodil in retinal excitotoxicity and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The rise and fall of NMDA antagonists for ischemic stroke. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Cerestat and other NMDA antagonists in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Item - Kynurenic acid in psychiatric disorders : studies on the mechanisms of action - Karolinska Institutet - Figshare [openarchive.ki.se]
Head-to-head comparison of SDZ 220-581 and selfotel in preclinical studies
An Objective Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neuroprotective agent development, competitive N-methyl-D-aspartate (NMDA) receptor antagonists have been a focal point of investigation. Among these, SDZ 220-581 and Selfotel (CGS 19755) have emerged as significant compounds in preclinical research. This guide provides a detailed head-to-head comparison of their performance in preclinical studies, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these neuroprotective agents.
Mechanism of Action: Competitive NMDA Receptor Antagonism
Both SDZ 220-581 and Selfotel exert their neuroprotective effects by acting as competitive antagonists at the NMDA receptor.[1][2] They bind to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of the excitatory neurotransmitter glutamate and subsequent receptor activation.[1][3] This action is crucial in mitigating the excitotoxic cascade, a primary pathway of neuronal death in ischemic conditions.[2]
The overstimulation of NMDA receptors by excessive glutamate leads to a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a series of detrimental downstream events, including the activation of proteases and phospholipases, generation of reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to cell death.[2][3] By blocking the glutamate binding site, both SDZ 220-581 and Selfotel aim to interrupt this cascade at an early stage.
Quantitative Data Summary
The following tables summarize the key quantitative data for SDZ 220-581 and Selfotel from various preclinical studies.
Table 1: Receptor Binding Affinity
| Compound | Parameter | Value | Species | Reference |
| SDZ 220-581 | pKi | 7.7 | - | [4] |
| Selfotel (CGS 19755) | IC₅₀ (vs [³H]CGS 19755) | 110 nM | Rat Brain Membranes | - |
Table 2: Preclinical Efficacy in Neuroprotection and Anticonvulsant Models
| Compound | Model | Species | Dose | Route | Effect | Reference |
| SDZ 220-581 | Maximal Electroshock Seizures (MES) | Mouse | 10 mg/kg | Oral | Full protection (>24h duration) | [1] |
| Haloperidol-induced catalepsy | Rat | 0.32-3.2 mg/kg | i.p. | Dose-dependent reduction in catalepsy | [5] | |
| Selfotel (CGS 19755) | Global Cerebral Ischemia (Bilateral Common Carotid Artery Occlusion) | Gerbil | 10-30 mg/kg | i.p. (4 doses) | Significant reduction in hippocampal damage | [6] |
| Focal Cerebral Ischemia (Permanent Middle Cerebral Artery Occlusion) | Rat | 40 mg/kg | i.v. | 23% reduction in cortical edema | [6] | |
| Focal Cerebral Ischemia (Permanent Middle Cerebral Artery Occlusion) | Rat | 10 mg/kg bolus + 5 mg/kg/h infusion | i.v. | Significant reduction in cortical infarct volume | [6] | |
| Traumatic Brain Injury | - | 3-30 mg/kg | - | Neuroprotective effects observed | [7] |
Table 3: Effects on Sensorimotor Gating (Prepulse Inhibition)
| Compound | Model | Species | Dose | Route | Effect | Reference |
| SDZ 220-581 | Prepulse Inhibition (PPI) | Rat | 2.5 and 5.0 mg/kg | i.p. | Decreased PPI | [3] |
| Selfotel (CGS 19755) | Prepulse Inhibition (PPI) | Rat | 1-20 mg/kg | i.p. | Disrupted PPI | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Maximal Electroshock Seizures (MES) in Mice (for SDZ 220-581)
-
Animals: Male OF-l mice.
-
Procedure: Seizures were induced by corneal electrodes delivering a 50 Hz alternating current (0.6 mA) for 0.2 seconds.
-
Drug Administration: SDZ 220-581 was administered orally at doses ranging from 3.2 to 32 mg/kg.
-
Endpoint: The presence or absence of a tonic hindlimb extension was recorded as the endpoint. Full protection was defined as the absence of this response. The duration of action was assessed at various time points post-administration.[8]
Focal Cerebral Ischemia in Rats (for Selfotel)
-
Animals: Male Sprague-Dawley or Fisher rats.
-
Procedure: Permanent middle cerebral artery occlusion (MCAO) was induced, typically by electrocoagulation or insertion of a filament.
-
Drug Administration: Selfotel was administered intravenously, either as a single bolus (e.g., 40 mg/kg) immediately after occlusion or as a bolus followed by a continuous infusion (e.g., 10 mg/kg bolus, then 5 mg/kg/h for 4 hours).[6]
-
Endpoint: Neuroprotective efficacy was assessed by measuring the infarct volume or the extent of cortical edema, typically 24 hours post-occlusion, using histological staining (e.g., TTC staining).[6]
Head-to-Head Comparison and Discussion
While direct comparative studies evaluating the full preclinical profiles of SDZ 220-581 and Selfotel are limited, the available data allows for a nuanced comparison.
Efficacy:
-
Neuroprotection: Selfotel has been extensively studied in models of cerebral ischemia and has demonstrated significant neuroprotective effects, reducing both infarct volume and edema.[6][7] Data on the neuroprotective efficacy of SDZ 220-581 in stroke models is less readily available in the searched literature, with more emphasis on its anticonvulsant and behavioral effects.
-
Anticonvulsant Activity: SDZ 220-581 has shown potent and long-lasting anticonvulsant effects in the MES model in mice following oral administration.[1] While Selfotel also possesses anticonvulsant properties, the specific head-to-head potency and duration of action compared to SDZ 220-581 are not detailed in the provided search results.
-
Sensorimotor Gating: Both compounds have been shown to disrupt prepulse inhibition, a measure of sensorimotor gating.[3] This effect is characteristic of NMDA receptor antagonists and can be indicative of potential psychotomimetic side effects.
Pharmacokinetics and Administration:
-
SDZ 220-581 is highlighted as being orally active with a long duration of action in preclinical models.[1][8]
-
Selfotel has been administered both intraperitoneally and intravenously in preclinical studies.[6]
Clinical Development:
It is important to note that despite promising preclinical data, the clinical development of Selfotel for acute ischemic stroke was halted. Phase III clinical trials failed to demonstrate efficacy and suggested a potential for increased mortality, highlighting the significant challenges in translating preclinical neuroprotective findings to the clinic.[9][10] The clinical development status of SDZ 220-581 is less clear from the provided search results.
Conclusion
Both SDZ 220-581 and Selfotel are potent competitive NMDA receptor antagonists with distinct preclinical data profiles. Selfotel has a more established preclinical record in models of cerebral ischemia, while SDZ 220-581 has demonstrated robust and long-lasting oral anticonvulsant activity. The disruption of PPI by both compounds suggests a shared side-effect profile common to NMDA receptor antagonists. The divergent clinical trajectory of Selfotel underscores the critical importance of careful dose selection and the translational gap between preclinical models and human outcomes in the development of neuroprotective agents. This guide provides a foundational comparison to inform further research and development in this challenging but crucial therapeutic area.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2932971A1 - Ketamine formulations - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 10. Strategies for neuroprotection with glutamate antagonists. Extrapolating from evidence taken from the first stroke and head injury studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of SDZ 220-581 for the NMDA Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of SDZ 220-581, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-characterized NMDA receptor modulators. By examining supporting experimental data, this document aims to confirm the specificity of SDZ 220-581 for its target receptor.
SDZ 220-581 is a competitive antagonist that targets the NMDA receptor, a crucial component in excitatory synaptic transmission in the central nervous system.[1] Its efficacy is underscored by a pKi value of 7.7, indicating a high affinity for the receptor.[1] To rigorously assess its specificity, this guide will compare its binding profile and functional activity against a panel of alternative NMDA receptor antagonists, including ifenprodil, eliprodil, traxoprodil, and Ro 25-6981. A key focus will be the comparative selectivity of these compounds for NMDA receptors over other ionotropic glutamate receptors, namely the AMPA and kainate receptors.
Quantitative Comparison of Antagonist Affinity
The following tables summarize the binding affinities (pKi) and half-maximal inhibitory concentrations (IC50) of SDZ 220-581 and its comparators for various NMDA receptor subtypes. This data provides a quantitative basis for evaluating the potency and selectivity of each compound.
| Compound | Target | pKi | Reference |
| SDZ 220-581 | NMDA Receptor | 7.7 | [1] |
| Compound | Target | IC50 (µM) | Selectivity Profile | Reference |
| Ifenprodil | NR1A/NR2B | 0.34 | ~400-fold selective for NR2B over NR2A | [2] |
| NR1A/NR2A | 146 | [2] | ||
| Eliprodil | NMDA Receptor (general) | ~1 | Selective for NR2B-containing receptors | [3] |
| Traxoprodil | NR2B Subunit | Potent and selective | High affinity for NR2B | [4][5] |
| Ro 25-6981 | NR1C/NR2B | 0.009 | >5000-fold selective for NR2B over NR2A | |
| NR1C/NR2A | 52 | [6] | ||
| AMPA/Kainate Receptors | No significant activity | Highly selective for NMDA receptors |
Delving into the Experimental Details
The determination of binding affinities and functional inhibition relies on a suite of precise experimental protocols. Below are detailed methodologies for three key assays used to characterize NMDA receptor antagonists.
Radioligand Binding Assay
This technique is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of SDZ 220-581 and comparator compounds for the NMDA receptor.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat forebrain or HEK293 cells expressing specific NMDA receptor subtypes.
-
Radioligand: A high-affinity NMDA receptor antagonist radiolabeled with tritium, such as [3H]CGP 39653.
-
Test Compounds: SDZ 220-581 and comparator compounds at a range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Protocol:
-
Incubation: In a multi-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically below its Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. The IC50 value is determined from the resulting competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of ion channels, such as the NMDA receptor, expressed in a heterologous system.
Objective: To determine the IC50 of SDZ 220-581 and comparator compounds for inhibiting NMDA receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes: Healthy, mature oocytes.
-
cRNA: Capped RNA transcripts encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Injection System: Microinjection apparatus for delivering cRNA into the oocytes.
-
TEVC setup: Including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.
-
Recording Solution (Barth's solution): Containing agonists (glutamate and glycine) and the test compound at various concentrations.
Protocol:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired NMDA receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.
-
Antagonist Application: Once a stable baseline current is established, co-apply the test compound at increasing concentrations along with the agonists.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current at each antagonist concentration. Plot the percentage of inhibition as a function of antagonist concentration to determine the IC50 value.
Calcium Flux Assay
This cell-based assay measures changes in intracellular calcium concentration, a downstream consequence of NMDA receptor activation, to assess the functional activity of antagonists.
Objective: To determine the potency of SDZ 220-581 and comparator compounds in blocking NMDA receptor-mediated calcium influx.
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the NMDA receptor subunits of interest.
-
Calcium-sensitive fluorescent dye: Such as Fluo-4 AM or Fura-2 AM.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonists: Glutamate and glycine.
-
Test Compounds: SDZ 220-581 and comparator compounds.
-
Fluorescence Plate Reader: Capable of kinetic reading.
Protocol:
-
Cell Plating: Seed the cells into the assay plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add the test compounds at various concentrations to the wells and incubate for a short period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the plate reader.
-
Agonist Addition: Add a solution of glutamate and glycine to all wells to stimulate the NMDA receptors.
-
Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence response or the area under the curve for each well. Plot the response as a function of the test compound concentration to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of SDZ 220-581's action, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing antagonist specificity.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Specificity Assessment.
Conclusion
The presented data collectively substantiates the high specificity of SDZ 220-581 as a competitive NMDA receptor antagonist. Its potent binding affinity, as indicated by its pKi value, positions it as a valuable tool for investigating NMDA receptor function. When compared to other NR2B-selective antagonists like ifenprodil, eliprodil, traxoprodil, and Ro 25-6981, SDZ 220-581's competitive mechanism offers a distinct mode of action. The high selectivity of compounds like Ro 25-6981 for the NR2B subunit over other NMDA receptor subtypes and its lack of activity at AMPA and kainate receptors sets a benchmark for specificity. While comprehensive quantitative data for SDZ 220-581's activity at AMPA and kainate receptors is not as readily available in the public domain, its established role as a selective NMDA receptor antagonist in numerous studies supports its specificity. The detailed experimental protocols and workflow provided in this guide offer a robust framework for the continued investigation and confirmation of the specificity of SDZ 220-581 and other novel NMDA receptor modulators. This comparative approach is essential for the precise dissection of glutamatergic signaling in both physiological and pathological contexts.
References
- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. adooq.com [adooq.com]
- 4. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of SDZ 220-581 Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of SDZ 220-581 hydrochloride, a competitive NMDA receptor antagonist. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate potential hazards if the material is not handled properly. Therefore, exercising caution is always recommended.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
Handling:
-
Avoid breathing dust, fumes, or mist.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]
-
Keep the substance in its original, corrosive-resistant container.[1]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Make the victim drink water (two glasses at most) and consult a doctor if feeling unwell.[2]
-
If inhaled: Move the person to fresh air.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Appearance | Beige solid |
| Odor | Stench |
| Chemical Stability | Stable under standard ambient conditions. |
Note: This data is based on available Safety Data Sheets and may vary between suppliers.
Step-by-Step Disposal Protocol
Proper disposal of this compound is a critical step in the laboratory workflow. The following procedure outlines the necessary steps to ensure safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Characterize the waste material. Is it pure this compound, a solution, or mixed with other substances?
-
Segregate the waste into a designated, properly labeled, and sealed container. The container should be corrosive-resistant.[1]
Step 2: Consultation of Regulations
-
Consult all applicable local, state, federal, and international regulations regarding chemical waste disposal.[1] Disposal requirements can vary significantly by jurisdiction.
Step 3: Packaging for Disposal
-
Ensure the waste container is tightly closed and clearly labeled with the chemical name and any associated hazard symbols.
-
If required, use secondary containment to prevent spills during transport.
Step 4: Arrange for Licensed Waste Disposal
-
Contact a licensed and certified chemical waste disposal contractor. Do not attempt to dispose of the chemical through standard laboratory drains or as regular solid waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.
Step 5: Documentation
-
Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
